Glyphosate-13C,15N
Description
Properties
IUPAC Name |
2-(phosphonomethyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VFZPYAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([15NH][13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745804 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-24-7 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Commercial Availability and Technical Guide for Glyphosate-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the isotopically labeled herbicide Glyphosate-13C,15N. Intended for researchers in environmental science, agriculture, and toxicology, this document details suppliers, product specifications, and relevant experimental protocols for the use of this stable isotope-labeled standard in analytical studies.
Introduction to this compound
Glyphosate, a broad-spectrum systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals, which explains its targeted herbicidal activity.[1][2] The isotopically labeled form, this compound, serves as an invaluable internal standard for the accurate quantification of glyphosate residues in various matrices, including water, soil, food products, and biological samples, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. The products are typically intended for research and development purposes only. The following table summarizes the offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Formats & Sizes |
| LGC Standards | This compound | 285978-24-7 | ¹³C C₂ H₈ ¹⁵N O₅ P | >95% (HPLC) | Neat; 1 mg, 5 mg, 10 mg |
| Sigma-Aldrich (Merck) | Glyphosate-2-¹³C,¹⁵N | 285978-24-7 | HO₂C¹³CH₂¹⁵NHCH₂PO₃H₂ | 99 atom % ¹³C, 98 atom % ¹⁵N | Neat; 10 mg |
| Glyphosate-1,2-¹³C₂,¹⁵N | 1185107-63-4 | ¹³C₂CH₈¹⁵NO₅P | ≥98 atom %; ≥95% (CP) | Neat | |
| Cambridge Isotope Laboratories, Inc. (CIL) | Glyphosate (2-¹³C, 99%; ¹⁵N, 98+%) | 285978-24-7 | C₃H₈NO₅P | Chemical Purity: 96% | 100 µg/mL in Water; 1.2 mL |
| Glyphosate (¹³C₃, 99%; ¹⁵N, 98%) | 2412336-97-9 | ¹³C₃H₈¹⁵NO₅P | Chemical Purity: 98% | 100 µg/mL in Water | |
| Toronto Research Chemicals (TRC) | This compound | 285978-24-7 | ¹³C C₂ H₈ ¹⁵N O₅ P | Not specified | Neat; 1 mg, 5 mg, 10 mg |
| Clearsynth | Glyphosate 13C 15N | 285978-24-7 | Not specified | Not specified | Neat; Inquire for stock status |
| Clinivex | This compound | Not specified | Not specified | Not specified | Inquire for details |
| Shanghai Amole Biotechnology Co., Ltd. | This compound | Not specified | Not specified | Not specified | Inquire for details |
| Shanghai Yuanye Bio-Technology Co., Ltd. | This compound | Not specified | Not specified | Not specified | Inquire for details |
Experimental Protocols: Quantification of Glyphosate in Environmental Samples
The use of this compound as an internal standard is crucial for accurate and precise quantification of glyphosate in complex matrices by correcting for matrix effects and variations in instrument response. Below is a generalized methodology for the analysis of glyphosate in water and honey samples using LC-MS/MS.
Sample Preparation
For Water Samples:
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To a 10 mL water sample, add a known concentration of this compound internal standard solution.
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Adjust the pH of the sample to 9.0 using a 5% borate buffer.
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For derivatization (optional but common), add 9-fluorenylmethylchloroformate (FMOC-Cl) and react to enhance chromatographic retention and sensitivity.
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Proceed with online solid-phase extraction (SPE) for sample cleanup and concentration before LC-MS/MS analysis.
For Honey Samples:
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Weigh 1 gram of a homogenized honey sample into a centrifuge tube.
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Add a known amount of this compound internal standard.
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Add water containing ethylenediaminetetraacetic acid disodium salt and acetic acid.
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Shake vigorously for five minutes.
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Centrifuge the sample.
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The supernatant can be directly injected for LC-MS/MS analysis without the need for derivatization or concentration steps.
LC-MS/MS Analysis
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Liquid Chromatography (LC): A mixed-mode, anion-exchange, or HILIC column is typically used for the separation of the polar glyphosate molecule. The mobile phase often consists of an aqueous buffer and an organic solvent like methanol or acetonitrile.
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Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transitions of the parent to product ions for both native glyphosate and the this compound internal standard.
Visualization of Glyphosate's Mechanism of Action
The following diagrams illustrate the shikimate pathway and the workflow for glyphosate analysis.
References
An In-depth Technical Guide on the Environmental Fate and Degradation of Glyphosate-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of isotopically labeled glyphosate (Glyphosate-13C,15N). The use of stable isotopes like 13C and 15N allows for precise tracking of glyphosate's transformation and movement through various environmental compartments, offering a deeper understanding beyond the analysis of the parent compound and its primary metabolite, aminomethylphosphonic acid (AMPA).
Introduction to Glyphosate and Isotopic Labeling
Glyphosate [N-(phosphonomethyl)glycine] is a broad-spectrum, non-selective systemic herbicide used extensively in agriculture and non-agricultural settings.[1][2] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[1][2]
Environmental fate studies often employ isotopically labeled glyphosate, such as this compound, to trace its degradation products and distinguish them from the background presence of similar compounds. This labeling enables researchers to follow the carbon and nitrogen atoms from the parent molecule as they are incorporated into various degradation products, microbial biomass, or plant tissues.
Microbial Degradation Pathways
The primary mechanism for glyphosate degradation in the environment is microbial metabolism. Two main pathways have been identified for the biodegradation of glyphosate by soil and water microorganisms.
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The AMPA Pathway : This is the most predominant degradation pathway. It involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is a major metabolite of glyphosate and is frequently detected in soil, sediment, and water.
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The Sarcosine Pathway : This pathway involves the cleavage of the carbon-phosphorus (C-P) bond by the C-P lyase enzyme, producing sarcosine and inorganic phosphate. Sarcosine can be further metabolized to glycine and formaldehyde. Studies suggest that in some conditions, such as water-sediment systems, the sarcosine pathway may initially dominate, especially when associated with microbial growth.
Both degradation pathways can occur simultaneously, ultimately breaking down glyphosate into biologically available compounds containing phosphorus, carbon, and nitrogen, such as CO2, NH4+, and phosphate.
Figure 1: Microbial degradation pathways of Glyphosate-¹³C,¹⁵N.
Environmental Fate and Distribution
The fate of this compound in the environment is influenced by its interactions within soil, water, and biological systems.
In soil, glyphosate is primarily degraded by microbial activity and exhibits strong adsorption to soil particles, which can limit its leaching potential. However, its persistence can be influenced by factors like soil composition, microbial activity, and agricultural practices.
A field lysimeter study using 13C2-15N-glyphosate over one year showed rapid degradation. While recoveries of the parent glyphosate (<3%) and AMPA (< level of detection) were low in the soil after the study period, the recoveries of the isotopic labels were significantly higher, indicating transformation into other compounds and incorporation into the soil matrix.
Glyphosate and AMPA are frequently detected in surface waters, suspended particulate matter, and sediments. The herbicide's high water solubility facilitates its transport into aquatic environments. Degradation in water-sediment systems is also microbially mediated. One study demonstrated that in water-sediment microcosms, glyphosate was initially biodegraded via the sarcosine pathway, associated with microbial growth, while the AMPA pathway dominated later under starvation conditions. The half-life of glyphosate in surface waters can range from 2 to 91 days. In a study on seawater, the half-life was 47 days in low-light but extended to over 260 days in the dark, highlighting its potential for persistence in marine environments.
Plants can absorb glyphosate applied to their foliage, and it can also be released into the soil through plant roots. In a study with maize grown in soil treated with 13C2-15N-glyphosate, the isotopic labels were taken up by the plants. 15N was found to be enriched in all parts of the maize plants (roots, shoots, and cobs), suggesting that the nitrogen from glyphosate was mineralized to forms like 15NH4+ and utilized as a nutrient. In contrast, 13C enrichment was significant only in the roots. In glyphosate-tolerant crops with the gat trait, the metabolic pathway is altered, with glyphosate being converted primarily to N-acetylglyphosate.
References
Metabolic Pathways of Glyphosate-¹³C,¹⁵N in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of isotopically labeled glyphosate (Glyphosate-¹³C,¹⁵N) in plants. By tracing the journey of the ¹³C and ¹⁵N isotopes, researchers can gain precise insights into the absorption, translocation, and degradation of this widely used herbicide. This document details the primary metabolic pathways, presents quantitative data from various studies, outlines key experimental protocols, and provides visual representations of the core concepts.
Introduction
Glyphosate, an N-(phosphonomethyl)glycine molecule, is a broad-spectrum systemic herbicide. Its mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway. This inhibition blocks the synthesis of essential aromatic amino acids, ultimately leading to plant death. The use of glyphosate labeled with stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for precise tracking of its metabolic fate within the plant, distinguishing it from naturally occurring carbon and nitrogen compounds.
Metabolic Pathways of Glyphosate in Plants
Once absorbed by the plant, typically through the leaves, glyphosate is translocated via the phloem to various tissues, with accumulation in metabolic sinks such as roots, meristems, and developing fruits or seeds. The degradation of glyphosate in plants occurs primarily through two recognized pathways:
AMPA Pathway
The predominant metabolic route for glyphosate in many plant species is its conversion to aminomethylphosphonic acid (AMPA). This pathway involves the cleavage of the C-N bond, a reaction catalyzed by the enzyme glyphosate oxidoreductase (GOX) in glyphosate-tolerant plant varieties, or through other mechanisms in non-tolerant plants. The other product of this reaction is glyoxylate. AMPA is a persistent metabolite and its presence is a key indicator of glyphosate degradation.[1] Further degradation of AMPA is slow in plant tissues.
Sarcosine Pathway
A secondary, less common pathway involves the cleavage of the C-P bond of glyphosate by the enzyme C-P lyase. This reaction yields sarcosine and inorganic phosphate. Sarcosine can then be further metabolized to glycine, which can be incorporated into various cellular components.
Further Degradation
Studies utilizing Glyphosate-¹³C,¹⁵N have demonstrated that the labeled nitrogen (¹⁵N) can be further incorporated into the plant's nitrogen metabolism. For instance, the detection of ¹⁵NH₄⁺ suggests the complete breakdown of the glyphosate molecule and the entry of its nitrogen into the plant's general nitrogen pool.[2][3] Similarly, the labeled carbon (¹³C) can be traced to various metabolic pools, although its incorporation is often more limited and localized.
Below is a diagram illustrating the primary metabolic pathways of glyphosate in plants.
Quantitative Data on Glyphosate-¹³C,¹⁵N Metabolism
The use of isotopically labeled glyphosate allows for the precise quantification of its distribution and metabolism in different plant tissues. The following tables summarize quantitative data from studies on maize and other plant species.
Table 1: Distribution of ¹⁵N and ¹³C from Glyphosate-¹³C,¹⁵N in Maize Plants
| Plant Compartment | ¹⁵N Enrichment | ¹³C Enrichment | Reference |
| Roots | Enriched | Enriched | [2][3] |
| Shoots | Enriched | Not significantly enriched | |
| Cobs | Enriched | Not significantly enriched |
Table 2: Recovery of ¹⁵N and ¹³C from Glyphosate-¹³C,¹⁵N in a Lysimeter Study with Maize
| Compartment | ¹⁵N Recovery (%) | ¹³C Recovery (%) | Reference |
| Soil (after one year) | 11-19 | 23-54 | |
| Leachate | Low (further degradation products detected) | Low (further degradation products detected) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible studies on glyphosate metabolism. Below are generalized methodologies for key experiments.
Plant Treatment and Sample Collection
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Plant Growth: Grow plants (e.g., maize, soybean) in a controlled environment (greenhouse or growth chamber) in either soil or hydroponic systems.
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Application of Labeled Glyphosate: Apply a solution of Glyphosate-¹³C,¹⁵N of known concentration and specific activity to the leaves of the plants. Application can be done via a microsyringe as droplets or as a spray.
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Time-Course Sampling: Harvest plant tissues (leaves, stems, roots, fruits) at various time points post-application (e.g., 2, 24, 48, 72 hours, and longer for persistence studies) to track translocation and metabolism.
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Sample Preparation: Wash the harvested tissues to remove any unabsorbed glyphosate. Separate the tissues into different compartments. For translocation studies, this may include the treated leaf, leaves above and below the treated leaf, stem, and roots. Record the fresh and dry weight of each sample.
Extraction of Glyphosate and its Metabolites
A common extraction procedure involves the use of aqueous solutions, often with additives to improve extraction efficiency and stability.
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Homogenization: Homogenize the plant tissue samples (fresh or lyophilized) in an extraction solvent. A typical solvent is a mixture of water and a miscible organic solvent like methanol or acetonitrile, often acidified.
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Extraction: Shake or sonicate the homogenate for a specified period (e.g., 30-60 minutes) to ensure thorough extraction.
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Centrifugation: Centrifuge the mixture to pellet the solid plant debris.
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Supernatant Collection: Carefully collect the supernatant which contains the extracted glyphosate and its metabolites.
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Cleanup (Optional but Recommended): The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
Analytical Quantification: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of glyphosate and its metabolites.
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Chromatographic Separation:
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Column: Use a column suitable for polar analytes, such as a mixed-mode, ion-exchange, or HILIC column.
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Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
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Mass Spectrometry Detection:
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Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
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Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for glyphosate, AMPA, and their ¹³C and ¹⁵N labeled counterparts.
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Internal Standards: The use of isotopically labeled internal standards (e.g., Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N) is crucial for accurate quantification, as they compensate for matrix effects and variations in instrument response.
-
Below is a diagram illustrating a typical experimental workflow.
Signaling Pathways and Regulatory Aspects
Current research on glyphosate in plants primarily focuses on its direct mode of action—the inhibition of the shikimate pathway—and its subsequent metabolic degradation. The term "signaling pathways" in the context of glyphosate's effects often refers to the downstream consequences of this inhibition, rather than specific signal transduction cascades that regulate its metabolism.
The inhibition of the shikimate pathway leads to a systemic metabolic disruption, including:
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Depletion of Aromatic Amino Acids: This is the primary effect, leading to a cessation of protein synthesis and overall growth.
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Accumulation of Shikimate: The blockage of the pathway causes a build-up of its substrate, shikimate, which is a hallmark of glyphosate exposure in sensitive plants.
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Carbon Drain: The accumulation of shikimate can drain carbon from other essential metabolic processes, further stressing the plant.
The relationship between glyphosate application and the activation of specific signaling pathways that might influence its own metabolism is an area that requires further investigation. The degradation of glyphosate in plants is generally considered a detoxification process, but the regulatory networks governing this process are not well understood.
Conclusion
The use of Glyphosate-¹³C,¹⁵N provides an invaluable tool for elucidating the metabolic fate of this herbicide in plants. The primary degradation pathways lead to the formation of AMPA and, to a lesser extent, sarcosine. Quantitative analysis using LC-MS/MS allows for the precise tracking of the labeled isotopes through various plant tissues, providing critical data for understanding absorption, translocation, and metabolism. While the direct mode of action of glyphosate is well-established, further research is needed to fully understand the regulatory networks that may influence its degradation in plants. The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of plant science, environmental science, and drug development.
References
The Pivotal Role of Soil in the Environmental Fate of Glyphosate: An In-depth Technical Guide on the Adsorption and Desorption Characteristics of Glyphosate-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the soil adsorption and desorption characteristics of isotopically labeled glyphosate (Glyphosate-13C,15N). Understanding these processes is critical for assessing the environmental fate, persistence, and potential mobility of this widely used herbicide. The use of 13C and 15N labeled glyphosate allows for precise tracking and quantification in complex environmental matrices, providing invaluable data for environmental risk assessments and regulatory decisions.
Core Concepts: Adsorption and Desorption in Soil
Glyphosate's interaction with soil is a dynamic process governed by adsorption and desorption. Adsorption refers to the binding of glyphosate molecules to soil particles, which significantly reduces its concentration in the soil solution and, consequently, its bioavailability and mobility. Desorption is the reverse process, where adsorbed glyphosate is released back into the soil solution. The balance between these two processes dictates the herbicide's persistence and potential for off-site transport.
Several key factors influence the extent of glyphosate adsorption in soil:
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Soil Composition: The amount and type of clay minerals, as well as the content of organic matter, are primary determinants of glyphosate adsorption.[1][2] Soils with higher clay and organic matter content generally exhibit a greater capacity to adsorb glyphosate.[1]
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Soil pH: The pH of the soil affects the surface charge of both the soil particles and the glyphosate molecule. Glyphosate adsorption can be influenced by pH, with some studies showing a decrease in sorption as pH increases due to greater electrostatic repulsion.[3]
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Presence of Phosphate: Phosphate and glyphosate compete for the same sorption sites on soil particles.[4] The presence of high levels of phosphate from fertilizers can lead to increased desorption of glyphosate, potentially enhancing its mobility.
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Cation Exchange Capacity (CEC): Soils with a higher CEC, often associated with higher clay and organic matter content, tend to have a greater potential for glyphosate adsorption.
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Metal Oxides: Amorphous iron and aluminum oxides in the soil play a crucial role in binding glyphosate.
Quantitative Analysis of Adsorption and Desorption
The adsorption and desorption of glyphosate in soil are quantified using several key coefficients derived from isotherm models, most commonly the Freundlich and Langmuir equations. These coefficients provide a standardized way to compare the sorption behavior of glyphosate across different soil types and environmental conditions.
| Parameter | Description | Significance | Typical Range of Values (for Glyphosate) |
| Kd (Distribution Coefficient) | The ratio of the concentration of glyphosate adsorbed to the soil to the concentration in the soil solution at equilibrium. | A higher Kd value indicates stronger adsorption and lower mobility. | Varies widely depending on soil type, from low values in sandy soils to very high values in clay-rich soils. |
| Kf (Freundlich Adsorption Coefficient) | An empirical constant related to the adsorption capacity of the soil. | A higher Kf value signifies a greater adsorption capacity. | Reported values for glyphosate range from 33 to over 1600 mg^(1-1/n) L^(1/n)/kg. |
| 1/n (Freundlich Exponent) | An indicator of the non-linearity of the adsorption process. | A value of 1 indicates linear adsorption. Values less than 1 suggest that adsorption becomes less efficient as the concentration of the adsorbate increases. | For glyphosate, 1/n values are typically less than 1. |
| Koc (Organic Carbon-Normalized Adsorption Coefficient) | The adsorption coefficient normalized to the organic carbon content of the soil (Kd / %OC). | Allows for the comparison of adsorption across soils with varying organic carbon content. | |
| Hysteresis Coefficient | A measure of the irreversibility of the adsorption process. | Low values confirm that glyphosate is strongly sorbed to the soil and the process is largely irreversible. |
Note: The specific values of these coefficients are highly dependent on the specific soil characteristics and experimental conditions.
Experimental Protocols for Studying Adsorption and Desorption
The batch equilibrium method is the most common and standardized approach for studying the adsorption and desorption of herbicides like this compound in soil. The use of isotopically labeled glyphosate is crucial for accurate quantification at low concentrations.
Adsorption Experiment (Batch Equilibrium Method)
This protocol outlines the key steps involved in a typical batch equilibrium adsorption experiment.
References
Introduction to Isotopic Labeling in Glyphosate Toxicology
An In-depth Technical Guide on the Toxicological Studies of Isotopically Labeled Glyphosate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological studies conducted using isotopically labeled glyphosate. The use of isotopes, primarily Carbon-14 (¹⁴C) and Carbon-13 (¹³C), is a critical technique for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of the herbicide in biological systems. This document summarizes key quantitative data, details common experimental protocols, and visualizes the processes involved to support further research and development.
Isotopic labeling is a powerful technique used to track the fate of a molecule within a biological system.[1] By replacing one or more atoms in the glyphosate molecule with a heavier isotope (e.g., ¹⁴C), researchers can precisely quantify the parent compound and its metabolites in various tissues and excreta, independent of the analytical background.[1][2] This approach is fundamental to understanding the toxicokinetics of glyphosate, as it allows for the differentiation between the administered compound and endogenous molecules. Studies utilizing ¹⁴C-labeled glyphosate have been instrumental in determining its low absorption rate, limited metabolism, and routes of elimination in various animal models.[3][4]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Toxicokinetic studies are essential for characterizing the movement and transformation of a substance within an organism. For glyphosate, these studies consistently show poor absorption from the gastrointestinal tract, minimal metabolism, and rapid elimination.
Absorption
Oral Exposure: Following oral administration in animal models, glyphosate is poorly and slowly absorbed from the gastrointestinal tract. Studies in Sprague-Dawley rats using ¹⁴C-glyphosate at a dose of 10 mg/kg showed that approximately 30-40% of the administered dose was absorbed. At higher doses (1000 mg/kg), absorption was found to be lower, in the range of 15-23%. The peak plasma concentration is typically reached within 4 to 6 hours post-administration.
Dermal Exposure: Dermal penetration of glyphosate is very low. In vitro studies using human skin samples have demonstrated minimal absorption. One study reported a permeability constant of 4.59x10⁻⁴ cm/hour. Following the application of a ¹⁴C-labeled Roundup® formulation to human skin, dermal absorption was between 0% and 0.4% over an 8-hour period.
Distribution
Once absorbed, glyphosate distributes systemically but does not bioaccumulate significantly. The highest concentrations of radioactivity after oral dosing are found in the gastrointestinal contents and tissues. The total body burden is low; seven days after a single oral dose in rats, approximately 1% of the administered dose remained, primarily associated with bone. In monkeys dermally exposed to a ¹⁴C-labeled formulation, no radioactivity was detected in the spleen, ovaries, kidney, brain, or bone marrow after 7 days.
Metabolism
Glyphosate undergoes very limited metabolism in mammals. The vast majority of the absorbed dose is excreted as the unchanged parent compound. The primary and only significant metabolite identified is aminomethylphosphonic acid (AMPA). In rats, AMPA accounts for a very small fraction of the administered dose, typically 0.2–0.4% found in urine and feces. In a human case of intentional ingestion, the serum concentration ratio of glyphosate to AMPA was 147:1.
Excretion
The primary routes of elimination for glyphosate are through feces (representing unabsorbed compound) and urine (representing absorbed compound). Following a single oral dose of ¹⁴C-glyphosate in rats, urine and feces were found to be equally important routes of elimination for the absorbed and unabsorbed portions, respectively. Elimination from plasma is relatively rapid, with a half-life of around 3-4 hours estimated in human poisoning cases.
Quantitative Toxicological Data
The following tables summarize the quantitative ADME and toxicokinetic data from key studies involving isotopically labeled glyphosate.
Table 1: Absorption and Excretion of Isotopically Labeled Glyphosate in Rats
| Species/Strain | Dose & Isotope | Route | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Sprague-Dawley Rats | 10 mg/kg ¹⁴C | Oral (gavage) | ~35-40% (Absorbed) | Remainder of dose | Urine and feces are equally important routes of elimination. | |
| F344/N Rats | 5.6 mg/kg | Oral (gavage) | ~30% | Not specified | Urinary excretion represents the absorbed amount. | |
| Sprague-Dawley Rats | 10 mg/kg | Oral (gavage) | 7-36% (over ≤7 days) | Not specified | Represents the proportion of absorbed glyphosate. |
| Sprague-Dawley Rats | 1000 mg/kg | Oral (gavage) | 15-20% | Not specified | Absorption is lower at higher doses. | |
Table 2: Toxicokinetic Parameters of Glyphosate in Rats
| Parameter | Intravenous (100 mg/kg) | Oral (400 mg/kg) | Key Findings | Reference |
|---|---|---|---|---|
| Tmax (h) | N/A | 5.16 | Slow absorption after oral dose. | |
| Cmax (µg/mL) | N/A | 4.62 | Peak plasma concentration after oral dose. | |
| Elimination T½ (h) | 9.99 | 14.38 | Elimination half-life is longer after oral administration, likely due to slow absorption. | |
| Bioavailability (F) | N/A | 23.21% | Demonstrates low oral bioavailability. |
| Vd (L/kg) | 2.99 (Vss) | Not specified | Suggests considerable diffusion into tissues. | |
Table 3: Dermal Absorption of ¹⁴C-Glyphosate
| System | Formulation | Dose | Dermal Absorption (%) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| In vitro Human Skin | 1% Aqueous Solution | 300 µL | Permeability constant: 4.59x10⁻⁴ cm/h | N/A |
| In vitro Human Skin | Undiluted Roundup® | 15.4 to 154 µg/cm² | 0 - 0.4% | 8 | |
Key Experimental Protocols
The methodology detailed below is a representative synthesis based on protocols described in the literature for a single-dose oral toxicokinetic study in rats.
Objective: To determine the absorption, distribution, metabolism, and excretion of glyphosate following a single oral dose.
1. Test System:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed individually in metabolism cages designed to separate urine and feces.
2. Test Substance:
-
A mixture of analytical-grade [¹⁴C]glyphosate and unlabeled (¹²C) glyphosate.
-
The specific activity is adjusted to allow for accurate detection and quantification.
3. Administration:
-
Route: Single oral gavage.
-
Dose: 10 mg/kg body weight.
-
Vehicle: Typically an aqueous solution.
4. Sample Collection:
-
Urine and Feces: Collected at predefined intervals (e.g., 0-6h, 6-12h, 12-24h, and then daily for up to 7 days) to determine excretion patterns.
-
Blood: Serial blood samples are collected via an appropriate route (e.g., tail vein) at various time points post-dose to determine plasma concentration-time profiles.
-
Tissues: Animals are euthanized at different time points (e.g., 2, 6, 28, 96, and 168 hours post-dose), and tissues of interest (liver, kidney, bone, etc.) are collected to assess distribution.
5. Analytical Methods:
-
Quantification of Radioactivity: Total radioactivity in urine, feces (homogenized), plasma, and tissues is determined using liquid scintillation counting (LSC).
-
Metabolite Profiling: Samples (especially urine and tissue extracts) are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify parent glyphosate and potential metabolites like AMPA.
Visualizations
The following diagrams illustrate the typical workflow for a toxicokinetic study and the metabolic transformation of glyphosate.
Caption: Experimental workflow for a ¹⁴C-glyphosate ADME study in rats.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Metabolism of glyphosate in Sprague-Dawley rats: tissue distribution, identification, and quantitation of glyphosate-derived materials following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Research with Isotopic Glyphosate: A Technical Guide to Regulatory and Experimental Frameworks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the regulatory landscape and core experimental applications for Glyphosate-13C,15N, a stable isotope-labeled (SIL) internal standard crucial for the precise quantification of glyphosate. As research into the environmental fate, metabolism, and potential biological impacts of glyphosate intensifies, the use of SIL-glyphosate has become indispensable for generating robust and reliable data. This document outlines the pertinent regulatory guidelines, safety and handling protocols, and detailed experimental methodologies for its use in various research contexts.
Regulatory and Safety Framework
There are no specific regulatory guidelines issued by major bodies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA) for the isotopically labeled form of glyphosate. Instead, this compound is governed by the regulations applicable to the parent compound, glyphosate, with the added considerations for a chemical reference standard.
Regulatory Status of Glyphosate:
-
United States (EPA): The EPA has established tolerances for glyphosate residues on a wide range of food and feed crops, ranging from 0.1 to 400 parts per million (ppm).[1] The agency's official position, as of its 2020 interim registration review decision, is that there are no risks of concern to human health when glyphosate is used according to its current label, and it is not likely to be a human carcinogen.[1][2]
-
European Union (EFSA & European Commission): Glyphosate is approved for use as an active substance in the EU until December 15, 2033, subject to specific conditions and restrictions.[3][4] Following a comprehensive risk assessment, EFSA concluded in 2023 that it had "no critical areas of concern" regarding the risk posed by glyphosate to humans, animals, or the environment, though it did identify some data gaps. The final authorization of glyphosate-containing products rests with individual member states.
Handling and Safety:
As a chemical standard, this compound is typically supplied in small quantities as a neat solid or in solution. All handling should be performed in accordance with the product's Safety Data Sheet (SDS).
| Hazard Information | Precautionary Measures and PPE | First Aid |
| Health Hazards: Causes serious eye damage. Harmful if swallowed or inhaled. | Engineering Controls: Use in a well-ventilated area or under a fume hood. Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses or goggles. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Immediately call a poison center or doctor. Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. Inhalation: Move person to fresh air. |
| Physical/Chemical Hazards: Not flammable or explosive. | Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizers. | Spills: Absorb spill with inert material (e.g., sand, vermiculite). Wear appropriate PPE. Prevent entry into sewers or waterways. |
This table summarizes general safety information. Always consult the specific Safety Data Sheet (SDS) for the product in use.
Mechanism of Action: The Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is a key component of the shikimate pathway, a metabolic route found in plants, bacteria, fungi, and algae, but not in animals. The pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. By blocking the EPSPS enzyme, glyphosate prevents the production of these vital amino acids, leading to a halt in protein synthesis and ultimately, plant death.
Experimental Protocols and Applications
The primary use of this compound is as an internal standard for isotope dilution analysis, a highly accurate quantification technique. It allows researchers to correct for matrix effects and variations in sample preparation and instrument response.
Quantification of Glyphosate in Human Urine by LC-MS/MS
This protocol is adapted from the method described by Li, Z.-M., et al. (2022) for the analysis of glyphosate, its metabolite AMPA, and glufosinate in human urine.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix and centrifuge at 3000 rpm for 10 minutes.
-
Take a 250 µL aliquot of the supernatant.
-
Spike with 10 µL of a 50 ng/mL working solution of internal standards (including Glyphosate-13C2,15N).
-
Add 750 µL of 0.1% formic acid in acetonitrile, vortex, and centrifuge again.
-
Transfer the supernatant for Solid-Phase Extraction (SPE).
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation-exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of reagent water.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 95:5 water:acetonitrile with 10 mM ammonium acetate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Obelisc N column (100 × 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A typical gradient starts with high aqueous phase, ramping to high organic phase to elute analytes, followed by re-equilibration.
-
MS System: Sciex Triple Quad 5500 or equivalent with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native analyte and its stable isotope-labeled internal standard.
-
| Parameter | Glyphosate | Glyphosate-13C2,15N |
| Precursor Ion (m/z) | 168 | 171 |
| Product Ion (m/z) (Quant/Qual) | 63 / 81 | 63 / 82 |
| Method Detection Limit (MDL) | 0.14 ng/mL | N/A |
| Method Quantification Limit (MQL) | 0.48 ng/mL | N/A |
| Recovery Range in Urine | 79.1% to 119% | N/A |
Data sourced from Li, Z.-M., et al. (2022).
Environmental Fate Study in a Soil Microcosm
This protocol outlines a representative approach for studying the degradation and transformation of glyphosate in a controlled soil environment, adapted from methodologies described in environmental fate studies.
Methodology:
-
Microcosm Setup:
-
Collect fresh soil from a relevant field site. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic carbon content, and texture.
-
Place a defined amount of soil (e.g., 50 g dry weight equivalent) into replicate glass beakers or jars.
-
Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%).
-
Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20°C) for one week to allow microbial populations to stabilize.
-
-
Application of Labeled Glyphosate:
-
Prepare a stock solution of this compound.
-
Apply the solution evenly to the soil surface of each microcosm to achieve a final concentration relevant to agricultural application rates.
-
Prepare control microcosms: a "blank" control with no glyphosate and an "unlabeled" control with non-isotopic glyphosate.
-
-
Incubation and Sampling:
-
Incubate the microcosms under controlled conditions (e.g., 20°C, in the dark). Maintain moisture by adding deionized water as needed.
-
If studying mineralization, the microcosms can be designed to trap evolved ¹³CO₂.
-
Collect destructive samples from replicate microcosms at defined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days).
-
Store samples frozen (-20°C) until extraction.
-
-
Extraction and Analysis:
-
Extract glyphosate and its metabolites from soil samples using an appropriate method, such as alkaline extraction with potassium hydroxide (KOH).
-
A typical extraction involves shaking a soil subsample (e.g., 5 g) with the extraction solution (e.g., 20 mL of 0.1 M KOH) for a set period (e.g., 16 hours).
-
Centrifuge the mixture and take an aliquot of the supernatant.
-
Perform a cleanup step, if necessary, using SPE to remove interfering matrix components.
-
Analyze the final extract using LC-MS/MS to quantify the remaining this compound and any formed labeled metabolites (e.g., AMPA-13C,15N).
-
Conclusion
This compound is a critical tool for modern analytical and environmental science, enabling researchers to produce high-quality, quantifiable data on the prevalence and behavior of glyphosate. While its use is governed by the broad regulatory principles applied to its non-labeled counterpart, safe handling and adherence to established, validated experimental protocols are paramount. The methodologies and data presented in this guide provide a foundational framework for scientists and professionals to design and execute rigorous studies involving this essential internal standard.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. biorxiv.org [biorxiv.org]
- 3. Degradation and Isotope Source Tracking of Glyphosate and Aminomethylphosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microcosm test for pesticide fate assessment in planted water filters: 13C,15N-labeled glyphosate as an example - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of Glyphosate-13C,15N.
This guide provides the chemical identification and molecular properties of the isotopically labeled herbicide Glyphosate-13C,15N, intended for researchers and professionals in drug development and analytical sciences.
Chemical Identity and Properties
This compound is a stable isotope-labeled version of Glyphosate, a widely used broad-spectrum herbicide. The incorporation of a heavy carbon-13 atom and a heavy nitrogen-15 atom makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in environmental and agricultural testing.
The key identifiers and molecular weight for this compound are summarized in the table below.
| Identifier | Value | References |
| CAS Number | 285978-24-7 | [1][2][3][4] |
| Molecular Formula | ¹³C C₂ H₈ ¹⁵N O₅ P | [5] |
| Molecular Weight | 171.06 g/mol |
It is important to note that other isotopically labeled versions of Glyphosate exist, which will have different molecular weights and potentially different CAS numbers. For instance, Glyphosate labeled with three ¹³C atoms (Glyphosate-¹³C₃, ¹⁵N) has a molecular weight of 173.04 g/mol .
Logical Relationship of Isotopic Labeling
The following diagram illustrates the concept of isotopic labeling using Glyphosate as an example.
References
Methodological & Application
Application Notes and Protocols for the Use of Glyphosate-¹³C,¹⁵N as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate is a widely used broad-spectrum herbicide, and its presence in the environment, food, and biological systems is a subject of significant scientific and public interest. Accurate and reliable quantification of glyphosate is crucial for regulatory monitoring, exposure assessment, and toxicological studies. Due to its high polarity and small molecular size, the analysis of glyphosate by mass spectrometry can be challenging. The use of a stable isotope-labeled internal standard, such as Glyphosate-¹³C,¹⁵N, is the gold standard for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide detailed protocols for the analysis of glyphosate in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glyphosate-¹³C,¹⁵N as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical error will affect both the analyte and the internal standard equally.
A general workflow for the analysis of glyphosate using an internal standard is depicted below.
Caption: General workflow for glyphosate analysis using an internal standard.
Protocol 1: Direct Analysis of Glyphosate in Water Samples
This protocol is suitable for the rapid screening of glyphosate in water matrices with minimal sample preparation.
Experimental Protocol:
-
Sample Preparation:
-
Collect water samples in polypropylene tubes.
-
To a 1 mL aliquot of the water sample, add a known concentration of Glyphosate-¹³C,¹⁵N internal standard solution.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
Transfer the filtered sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A column designed for polar pesticide analysis, such as an Anionic Polar Pesticide Column.
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium carbonate at pH 9).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution program optimized for the separation of glyphosate from matrix interferences.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the appropriate precursor and product ion transitions for both glyphosate and Glyphosate-¹³C,¹⁵N.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/L | [1] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/L | [1] |
| Linearity (r²) | >0.99 | [2] |
| Recovery | 80-120% | [1] |
| Repeatability (%RSD) | < 6% |
Protocol 2: Analysis of Glyphosate in Cereal and Food Matrices using the QuPPe Method
The "Quick Polar Pesticides" (QuPPe) method is effective for extracting highly polar pesticides like glyphosate from various food matrices.
Experimental Protocol:
-
Sample Preparation (QuPPe Method):
-
Weigh 5 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and a known amount of Glyphosate-¹³C,¹⁵N internal standard solution.
-
Let the sample stand for 30 minutes to 2 hours to allow for hydration.
-
Add 10 mL of methanol containing 1% v/v formic acid.
-
Shake vigorously for 15 minutes and then centrifuge.
-
The supernatant can be directly analyzed or subjected to further cleanup if necessary. For complex matrices like wheat, an ultrafiltration step may be required.
-
-
LC-MS/MS Conditions:
-
Similar to Protocol 1, with potential modifications to the LC gradient to handle the more complex matrix. An ion-exchange polymer-based column can be effective.
-
Quantitative Data Summary:
| Matrix | Spike Level | Recovery (%) | Reference |
| Organic Oatmeal | 100 ppb | 95-105 | |
| Organic Wheat Flour | 100 ppb | 90-110 | |
| Beer | 50 ppb | 98-102 |
Protocol 3: Analysis of Glyphosate with Derivatization using FMOC-Cl
Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy to improve the chromatographic retention and sensitivity of glyphosate analysis.
Caption: Workflow for FMOC-Cl derivatization of glyphosate.
Experimental Protocol:
-
Derivatization:
-
To the sample extract containing the internal standard, add a borate buffer to adjust the pH to approximately 9.
-
Add a solution of FMOC-Cl in acetonitrile.
-
Incubate the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow the derivatization reaction to complete.
-
Quench the reaction by adding an acid, such as phosphoric acid.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol and water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized glyphosate and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and/or ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the FMOC-derivatized glyphosate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer in negative ESI mode.
-
MRM Transitions: Monitor the specific transitions for the FMOC derivatives of glyphosate and its internal standard.
-
Quantitative Data Summary for Derivatization Methods:
| Matrix | Method | LOQ | Recovery (%) | Reference |
| Beer | Automated FMOC Derivatization | < 10 µg/L | Not specified | |
| Honey | FMOC-Cl with SPE | 5 µg/kg | 85-115 | |
| Water | FMOC-Cl | 0.02 µg/L | 90-110 | |
| Human Urine | FMOC-Cl with MonoSpin TiO | 0.3 µg/kg | 99.2-104.9 |
Mass Spectrometry Parameters
The following table provides representative MRM (Multiple Reaction Monitoring) transitions for glyphosate and its stable isotope-labeled internal standard. These values may need to be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Glyphosate | 168 | 63 | Negative ESI | |
| Glyphosate | 168 | 81 | Negative ESI | |
| Glyphosate-¹³C,¹⁵N (IS) | 171 | 63 | Negative ESI | **** |
| FMOC-Glyphosate | 390 | 168 | Negative ESI | Varies |
| FMOC-Glyphosate-¹³C,¹⁵N (IS) | 393 | 171 | Negative ESI | Varies |
Conclusion
The use of Glyphosate-¹³C,¹⁵N as an internal standard is essential for the accurate and precise quantification of glyphosate in a variety of complex matrices by LC-MS/MS. The choice of the specific protocol, including sample preparation and whether to use derivatization, will depend on the matrix, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for glyphosate analysis.
References
Quantification of glyphosate in water samples using isotope dilution with Glyphosate-13C,15N.
Application Note: Quantification of Glyphosate in Water Samples by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract Glyphosate is one of the most widely used broad-spectrum herbicides globally, leading to concerns about its presence in water resources.[1] Due to its high polarity, high water solubility, and tendency to chelate with metal ions, the accurate quantification of glyphosate at trace levels presents significant analytical challenges.[1][2] This application note details two robust protocols for the determination of glyphosate in various water matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Glyphosate-13C,15N, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4] Two primary approaches are presented: a widely used method involving pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and a more rapid direct injection method.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a highly accurate quantification technique. It involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This labeled internal standard is chemically identical to the native analyte and behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) difference. Quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, which remains constant throughout the procedure, thereby correcting for analyte loss and ionization suppression.
Caption: Principle of Isotope Dilution for Glyphosate Quantification.
Apparatus, Reagents, and Standards
2.1 Apparatus
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column suitable for polar compounds (e.g., Anionic Polar Pesticide column, Mixed-Mode WAX-1).
-
Polypropylene (PP) tubes (15 mL and 50 mL) to avoid analyte adsorption.
-
Syringe filters (0.22 µm cellulose membrane or nylon).
-
Vortex mixer and centrifuge.
-
Water bath or incubator.
2.2 Reagents and Standards
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (DCM).
-
Reagents: Formic acid, Ammonium acetate, Borate buffer, Ethylenediaminetetraacetic acid (EDTA), Potassium dihydrogen phosphate (KH2PO4), Phosphoric acid (H3PO4).
-
Derivatization Agent (for Protocol 1): 9-fluorenylmethylchloroformate (FMOC-Cl).
-
Standards:
-
Glyphosate (analytical standard).
-
This compound (or Glyphosate-2-13C,15N) internal standard (IS).
-
-
Water: Deionized or ultrapure water (e.g., Milli-Q).
2.3 Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glyphosate and this compound in ultrapure water. Store in polypropylene tubes at 4°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with ultrapure water or a suitable mobile phase mimic. Calibration standards should be prepared to cover the expected concentration range of the samples (e.g., 0.01 µg/L to 2.0 µg/L).
Experimental Protocols
Protocol 1: Quantification using Pre-column Derivatization with FMOC-Cl
This method is highly sensitive and robust, suitable for various water matrices. Derivatization with FMOC-Cl increases the hydrophobicity of glyphosate, improving its retention on reverse-phase LC columns.
Caption: Experimental Workflow for the FMOC-Cl Derivatization Method.
3.1 Sample Collection and Preservation
-
Collect water samples in polypropylene or amber glass bottles.
-
If residual chlorine is suspected, add sodium thiosulfate (approx. 100 mg/L) at the time of collection.
-
Store samples refrigerated at ≤ 6°C and protect them from light. The recommended holding time is within 14 days of sampling.
3.2 Sample Preparation and Derivatization This procedure is adapted from established methods.
-
Filter the water sample through a 0.22 µm membrane filter to remove particulate matter.
-
Transfer 4 mL of the filtered water into a 15 mL polypropylene tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 200 µg/L).
-
To prevent chelation with metal ions, add 50 µL of EDTA solution (e.g., 2 g/L) and vortex.
-
Add 800 µL of borate buffer (e.g., 50 g/L in water) and vortex.
-
Add 860 µL of FMOC-Cl derivatizing agent (e.g., 250 mg/L in acetonitrile).
-
Cap the tube, vortex thoroughly, and incubate for 2 hours at 37°C to complete the derivatization reaction.
-
After incubation, add 3 drops of concentrated phosphoric acid (H3PO4) to stop the reaction and acidify the sample. Vortex to mix.
-
(Optional Cleanup) Add 2 mL of dichloromethane (DCM), vortex, and allow the layers to separate for 10 minutes.
-
Transfer 1 mL of the upper aqueous layer into an autosampler vial for analysis.
3.3 LC-MS/MS Analysis
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Negative
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Direct Injection Analysis (No Derivatization)
This streamlined method reduces sample preparation time and avoids the use of hazardous derivatization reagents. It relies on advanced column chemistries and highly sensitive mass spectrometers.
Caption: Experimental Workflow for the Direct Injection Method.
3.1 Sample Collection and Preservation
-
Follow the same procedure as described in section 3.1.
3.2 Sample Preparation
-
Transfer a 15 mL test portion of the water sample to a 50 mL plastic centrifuge tube.
-
Add a defined volume of the this compound internal standard working solution.
-
Add 200 µL of EDTA solution (2 g/L) to the sample and mix.
-
Transfer an aliquot to a polypropylene autosampler vial for direct analysis.
3.3 LC-MS/MS Analysis
-
LC System: UPLC/HPLC System
-
Column: Anionic Polar Pesticide Column or Mixed-Mode Weak Anion-Exchange (WAX) column.
-
Mobile Phase A: 50:50 methanol:water.
-
Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 50 µL.
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Negative
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
4.1 Example LC-MS/MS MRM Transitions The following table provides typical precursor and product ions for monitoring glyphosate and its labeled internal standard. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Glyphosate | 168.0 | 63.0 | Quantifier ion |
| 168.0 | 81.0 | Qualifier ion | |
| This compound | 171.0 | 63.0 | Quantifier ion |
| FMOC-Glyphosate | 390.0 | 168.0 | For derivatized method |
4.2 Typical Method Performance Data The following data, compiled from various studies, demonstrates the typical performance of these methods.
| Parameter | Protocol 1 (Derivatization) | Protocol 2 (Direct Injection) | Reference |
| Limit of Quantification (LOQ) / Reporting Level | 0.02 µg/L | 0.01 µg/L - 0.3 µg/L | |
| Linearity (r²) | >0.999 | >0.99 | |
| Accuracy (Recovery) | 99% - 114% | 82% - 110% | |
| Precision (Repeatability, RSD) | 2% - 7% | < 16% |
Key Considerations and Troubleshooting
-
Chelation: Glyphosate readily chelates with divalent cations (e.g., Ca²⁺, Mg²⁺) common in water, which can lead to poor chromatographic peak shape and low recovery. The addition of a chelating agent like EDTA is critical, especially for hard water samples.
-
Adsorption: Due to its polar and ionic nature, glyphosate can adsorb to glass surfaces. It is essential to use polypropylene labware for sample collection, preparation, and storage to minimize analyte loss.
-
Matrix Effects: While isotope dilution corrects for most matrix effects, complex matrices like surface water may still require additional cleanup steps (e.g., Solid-Phase Extraction) or further dilution to ensure robust performance.
-
Analyte Stability: Glyphosate can degrade in chlorinated water. Proper sample preservation with sodium thiosulfate is necessary for such samples. Derivatized samples should be analyzed promptly, although studies show they can be stable for over 50 days when stored correctly.
References
- 1. lcms.cz [lcms.cz]
- 2. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
Application Notes and Protocols for Sample Preparation of Glyphosate-¹³C,¹⁵N in Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, cleanup, and analysis of the isotopically labeled internal standard, Glyphosate-¹³C,¹⁵N, in soil and sediment matrices. These methods are essential for accurate quantification of glyphosate residues in environmental samples through isotope dilution mass spectrometry.
Introduction
Glyphosate, a broad-spectrum herbicide, and its primary metabolite, aminomethylphosphonic acid (AMPA), are of significant environmental concern due to their widespread use. Accurate quantification of these compounds in complex matrices like soil and sediment is crucial for environmental monitoring and toxicological studies. The use of isotopically labeled internal standards, such as Glyphosate-¹³C,¹⁵N, is the gold standard for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]
The analytical challenge lies in the high polarity and low volatility of glyphosate, which complicates its extraction and chromatographic analysis.[2][3] This document outlines various sample preparation techniques, including extraction, cleanup, and derivatization, culminating in analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Several methods have been developed for the extraction and analysis of glyphosate and its labeled analogues from soil and sediment. The choice of method often depends on the soil type, desired limit of detection, and available analytical instrumentation.
Protocol 1: Alkaline Extraction with SPE Cleanup and LC-MS/MS Analysis
This method is effective for a wide range of soil types and utilizes a strong alkaline solution to desorb glyphosate from soil particles, followed by solid-phase extraction for cleanup.
1. Sample Preparation and Extraction:
-
Air-dry the soil or sediment sample at 30°C to a constant weight.
-
Grind and sieve the sample to a particle size of <2 mm.
-
Weigh 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known concentration of Glyphosate-¹³C,¹⁵N internal standard.
-
Add 10 mL of 0.6 M potassium hydroxide (KOH) solution.
-
Shake the mixture vigorously in an ultrasonic bath for 30 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Collect the supernatant for cleanup.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Dilute 1 mL of the supernatant with 1 mL of HPLC-grade water.
-
Adjust the pH of the soil extract to 9 by adding 6 M HCl.
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX or similar) with methanol followed by water.
-
Load the pH-adjusted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., a mixture of methanol and formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Use a suitable column for polar anionic pesticides, such as a Hypercarb or a specialized anionic polar pesticide column.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to ensure sensitive and selective detection.
Protocol 2: Phosphate Buffer Extraction with Derivatization and LC-MS/MS Analysis
This method employs a phosphate buffer for extraction and a derivatization step with 9-fluorenylmethylchloroformate (FMOC-Cl) to improve chromatographic retention and sensitivity.
1. Sample Preparation and Extraction:
-
Prepare the soil or sediment sample as described in Protocol 1.
-
Weigh 5.0 g of the fortified soil sample into a 50 mL centrifuge tube.
-
Extract the sample with 25 mL of 0.1 M KH₂PO₄/Na₂B₄O₇ buffer (pH 9) in an ultrasonic bath for 30 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
2. Derivatization:
-
Take 2 mL of the supernatant and spike it with the Glyphosate-¹³C,¹⁵N internal standard.
-
Add 120 µL of borate buffer.
-
Add 2 mL of FMOC-Cl reagent in acetonitrile (1 mg/mL).
-
Shake the tube vigorously and leave it overnight at room temperature (12-15 hours).
3. Cleanup:
-
To remove excess FMOC-Cl, perform a liquid-liquid extraction with 5 mL of dichloromethane (CH₂Cl₂).
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the aqueous phase through a 0.22 µm nylon filter.
4. LC-MS/MS Analysis:
-
Inject the final extract into the UPLC-ESI-MS/MS system.
Protocol 3: Direct Injection Analysis (without derivatization)
For certain sample types and with advanced LC-MS/MS systems, a direct analysis approach without derivatization is possible. This significantly reduces sample preparation time.
1. Sample Preparation and Extraction:
-
Follow the alkaline extraction procedure as described in Protocol 1.
2. Cleanup:
-
A simplified cleanup may be sufficient. After centrifugation of the extract, dilute an aliquot of the supernatant with water.
-
For hard water matrices, the addition of EDTA can improve the response of glyphosate and AMPA in the mass spectrometer.
-
Filter the diluted extract through a 0.22 µm filter prior to injection.
3. LC-MS/MS Analysis:
-
Directly inject the filtered extract into the LC-MS/MS system.
-
This method relies heavily on a highly selective and sensitive mass spectrometer and a chromatographic column capable of retaining the polar glyphosate molecule.
Data Presentation
The following tables summarize quantitative data from various studies on glyphosate analysis in soil and sediment.
Table 1: Recovery of Glyphosate and AMPA using Different Extraction Methods
| Soil Type | Extraction Method | Analyte | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various | Alkaline Method | Glyphosate | 100 | 85-110 | < 15 | |
| Various | Alkaline Method | AMPA | 100 | 75-105 | < 18 | |
| Various | Phosphate Method | Glyphosate | 100 | 60-95 | < 20 | |
| Various | Phosphate Method | AMPA | 100 | 55-90 | < 22 | |
| 5 Contrasting Soils | Mixed-Mode SPE | Glyphosate | Not Specified | 96-121 | 3-16 | |
| 5 Contrasting Soils | Mixed-Mode SPE | AMPA | Not Specified | 91-118 | 3-16 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Soil and Sediment
| Matrix | Method | Analyte | LOD | LOQ | Reference |
| Soil | LC-MS/MS | Glyphosate | - | 0.05 mg/kg | |
| Soil | LC-MS/MS | AMPA | - | 0.05 mg/kg | |
| Sediment | LC-MS/MS | Glyphosate | 0.78 ng/g | - | |
| Sediment | LC-MS/MS | AMPA | 1.8 ng/g | - |
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the described analytical protocols.
Caption: Workflow for Alkaline Extraction with SPE Cleanup.
Caption: Workflow for Phosphate Buffer Extraction with Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glyphosate-¹³C,¹⁵N Microbial Degradation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting microbial degradation studies of glyphosate using its stable isotope-labeled form, Glyphosate-¹³C,¹⁵N. This allows for precise tracing of the herbicide and its degradation products in various environmental matrices. The protocols outlined below are intended as a guide and can be adapted based on specific research needs and microbial species.
Introduction
Glyphosate, a broad-spectrum herbicide, undergoes microbial degradation in the environment, primarily through two recognized pathways:
-
AMPA Pathway: Glyphosate is converted to aminomethylphosphonic acid (AMPA) and glyoxylate, a reaction catalyzed by glyphosate oxidoreductase (GOX).[1][2][3]
-
Sarcosine Pathway: The carbon-phosphorus (C-P) bond of glyphosate is cleaved by the C-P lyase enzyme, yielding sarcosine and inorganic phosphate.[1][2] Sarcosine is further metabolized to glycine and formaldehyde.
The use of Glyphosate-¹³C,¹⁵N as a substrate in these experiments, coupled with mass spectrometry-based analytical techniques, enables unambiguous identification and quantification of the parent compound and its metabolites, distinguishing them from endogenous compounds in the experimental matrix.
Experimental Protocols
Materials and Reagents
-
Microbial Culture: A pure or mixed microbial culture capable of degrading glyphosate (e.g., Pseudomonas sp., Bacillus sp., Ochrobactrum sp.).
-
Growth Media: Minimal salts medium (MSM) with glyphosate as the sole source of phosphorus or carbon, depending on the experimental design. A typical MSM composition is provided in Table 1.
-
Glyphosate-¹³C,¹⁵N: Isotope-labeled glyphosate standard.
-
Analytical Standards: Non-labeled glyphosate, AMPA, sarcosine, and their corresponding isotopically labeled internal standards for quantification (e.g., AMPA-¹³C,¹⁵N,D₂).
-
Reagents for Analysis: HPLC-grade solvents (e.g., methanol, acetonitrile, water), derivatizing agents (e.g., 9-fluorenylmethylchloroformate - FMOC-Cl) if required for the analytical method, and other necessary chemicals for sample preparation and analysis.
Table 1: Composition of a Typical Minimal Salts Medium (MSM)
| Component | Concentration (g/L) |
| K₂HPO₄ | 1.5 |
| KH₂PO₄ | 0.5 |
| NaCl | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| CaCl₂·2H₂O | 0.02 |
| FeSO₄·7H₂O | 0.01 |
| Na₂MoO₄·2H₂O | 0.001 |
| Glucose (as carbon source) | 10.0 |
| (NH₄)₂SO₄ (as nitrogen source) | 2.0 |
Note: For experiments where Glyphosate-¹³C,¹⁵N is the sole phosphorus source, K₂HPO₄ and KH₂PO₄ should be omitted.
Experimental Setup
-
Inoculum Preparation:
-
Grow the microbial culture in a suitable rich medium (e.g., Nutrient Broth) to obtain sufficient biomass.
-
Harvest the cells by centrifugation, wash them twice with sterile MSM (lacking the nutrient being tested, e.g., phosphorus), and resuspend the cell pellet in the same medium to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Degradation Experiment:
-
In sterile flasks, add the MSM.
-
Spike the medium with a known concentration of Glyphosate-¹³C,¹⁵N (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared microbial culture.
-
Include control flasks:
-
Sterile Control: MSM with Glyphosate-¹³C,¹⁵N but without microbial inoculum to assess abiotic degradation.
-
Inoculated Control: MSM with the microbial inoculum but without Glyphosate-¹³C,¹⁵N to monitor background microbial activity.
-
-
Incubate the flasks under appropriate conditions (e.g., 28-30°C, 150-200 rpm shaking) in the dark to prevent photodegradation.
-
-
Sampling:
-
Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 7, 14, 28 days).
-
For each sample, withdraw an aliquot of the culture medium.
-
Centrifuge the aliquot to separate the microbial biomass from the supernatant.
-
Store the supernatant at -20°C until analysis.
-
Sample Preparation and Analysis
The analysis of Glyphosate-¹³C,¹⁵N and its labeled metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw the supernatant samples.
-
Spike the samples with a known concentration of internal standards (e.g., AMPA-¹³C,¹⁵N,D₂).
-
If necessary, perform a derivatization step to improve chromatographic retention and sensitivity. A common derivatizing agent is FMOC-Cl.
-
Alternatively, direct injection methods without derivatization are also available.
-
Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Utilize a suitable LC column for the separation of polar compounds.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent molecule and its metabolites.
-
The specific MRM transitions for Glyphosate-¹³C,¹⁵N and its expected labeled metabolites need to be determined.
-
Data Presentation
The quantitative data from the degradation experiment should be summarized in tables for clear interpretation and comparison.
Table 2: Degradation of Glyphosate-¹³C,¹⁵N over Time
| Time (Days) | Glyphosate-¹³C,¹⁵N Concentration (mg/L) | % Degradation |
| 0 | 100.0 ± 2.5 | 0 |
| 1 | 85.2 ± 3.1 | 14.8 |
| 2 | 65.7 ± 2.8 | 34.3 |
| 4 | 30.1 ± 1.9 | 69.9 |
| 7 | 5.4 ± 0.8 | 94.6 |
| 14 | < LOQ | > 99 |
| 28 | < LOQ | > 99 |
LOQ: Limit of Quantification. Data are presented as mean ± standard deviation.
Table 3: Formation of Labeled Metabolites over Time
| Time (Days) | ¹³C,¹⁵N-AMPA Concentration (mg/L) | ¹³C,¹⁵N-Sarcosine Concentration (mg/L) |
| 0 | < LOQ | < LOQ |
| 1 | 12.3 ± 1.5 | 2.1 ± 0.3 |
| 2 | 28.9 ± 2.2 | 4.5 ± 0.6 |
| 4 | 55.6 ± 3.7 | 3.2 ± 0.4 |
| 7 | 30.8 ± 2.9 | < LOQ |
| 14 | 15.1 ± 1.8 | < LOQ |
| 28 | 5.7 ± 0.9 | < LOQ |
LOQ: Limit of Quantification. Data are presented as mean ± standard deviation.
Visualizations
Microbial Degradation Pathways of Glyphosate
Caption: Major microbial degradation pathways of Glyphosate-¹³C,¹⁵N.
Experimental Workflow
Caption: Workflow for Glyphosate-¹³C,¹⁵N microbial degradation experiment.
References
Application Note: Quantitative Analysis of Glyphosate in Food and Agricultural Products Using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of glyphosate in various food matrices and agricultural products. The protocol employs an isotope dilution technique, using Glyphosate-13C2,15N as an internal standard to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The sample preparation is based on the widely adopted Quick Polar Pesticides (QuPPe) method, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and quality control professionals requiring reliable determination of glyphosate residues in complex samples.
Introduction
Glyphosate is one of the most widely used broad-spectrum herbicides globally.[1] Its extensive use has led to concerns about its potential presence in food and the environment, prompting regulatory bodies worldwide to set maximum residue limits (MRLs) in various commodities.[1] The high polarity, amphoteric nature, and strong chelating properties of glyphosate make its analysis challenging.[2][3] Standard multi-residue methods are often ineffective, necessitating dedicated analytical protocols.[4]
This method leverages the stability and reliability of isotopically labeled internal standards (ILIS). Glyphosate-13C2,15N mimics the chemical behavior of the native analyte, providing superior correction for variability during sample extraction, cleanup, and instrumental analysis. The procedure described herein is a streamlined version of the QuPPe method, optimized for speed and efficiency without compromising analytical performance.
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and analysis of glyphosate from a representative solid matrix (e.g., cereals) and a liquid matrix (e.g., honey).
2.1. Reagents and Materials
-
Standards: Glyphosate (≥99.5%), Glyphosate-2-13C,15N (≥98 atom % 13C, ≥98 atom % 15N).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (98-100%), Deionized Water (≥18.2 MΩ·cm).
-
Reagents: Disodium EDTA, Ammonium Formate.
-
Consumables: Polypropylene centrifuge tubes (15 mL and 50 mL), autosampler vials (polypropylene), syringe filters (0.22 µm, Nylon or PVDF).
-
SPE Cartridges (Optional Cleanup): Polymeric Reversed-Phase (e.g., Oasis HLB) or Ion-Exchange cartridges.
2.2. Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glyphosate and Glyphosate-13C2,15N in deionized water in polypropylene flasks. Store at 4°C.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks in deionized water.
-
Working Standard Mixture: Prepare a mixed working standard solution containing both glyphosate and the internal standard at desired concentrations for creating calibration curves. A typical internal standard concentration in the final extract is 20-50 ng/mL.
2.3. Sample Preparation (QuPPe Method)
The following workflow outlines the sample preparation process.
Caption: General workflow for sample preparation using the QuPPe method.
Detailed Steps:
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the Glyphosate-13C2,15N internal standard solution to the sample.
-
Extraction: Add 10 mL of methanol containing 1% formic acid. For matrices high in metal content (e.g., milk, some soils), adding an EDTA solution can improve recovery by chelating metal ions that may otherwise bind to glyphosate.
-
Shaking: Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 20 minutes.
-
Filtration: Transfer an aliquot of the supernatant into a syringe and filter it through a 0.22 µm filter directly into a polypropylene autosampler vial for analysis.
2.4. LC-MS/MS Analysis
Due to glyphosate's affinity for metal surfaces, an inert or bio-inert LC system is recommended to ensure reproducibility and good peak shape.
-
LC System: Agilent 1260 Infinity II Bio-Inert LC or equivalent.
-
Column: A column suitable for polar compounds, such as a Hypercarb column (100 x 2.1 mm, 5 µm) or a polymer-based ion-exchange column.
-
Mobile Phase A: 1.2% Formic Acid in Water.
-
Mobile Phase B: 0.5% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple Quadrupole MS (e.g., Agilent 6495A).
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Glyphosate | 168 | 63 | 81 |
| Glyphosate-13C2,15N | 171 | 63 | 126 |
| (Note: Specific MRM transitions and collision energies should be optimized for the instrument in use). |
Results and Data Presentation
The use of an isotopically labeled internal standard allows for accurate quantification against a solvent-based calibration curve. Method performance should be evaluated across different matrices.
Table 1: Method Performance Data in Various Food Matrices
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Precision (RSD, %) | LOQ (µg/kg) | Reference |
| Soy Protein Isolate | 50 | 91 - 116 | < 10 | 50 | |
| Cereals (Oats) | 20 - 500 | 85 - 110 | < 15 | 25 | |
| Honey | 25 - 500 | 87 - 111 | < 12 | 25 | |
| Milk | 50 | 93 (with EDTA) | < 15 | 5 | |
| Animal Liver | 50 - 500 | 80 - 105 | < 20 | 50 | |
| Fruits (Apple) | 10 - 100 | 85 - 115 | < 15 | 10 |
LOQ (Limit of Quantitation) values are estimates based on typical method performance and may vary by instrument sensitivity.
Logical Relationships and Workflow
The diagram below illustrates the logical flow from sample reception to final reporting, highlighting key decision and quality control points in the analytical process.
Caption: Decision workflow for sample analysis and quality control.
Conclusion
The described method provides a reliable and efficient protocol for the determination of glyphosate in diverse food and agricultural matrices. The combination of the streamlined QuPPe extraction method with isotope dilution LC-MS/MS analysis ensures high-quality, defensible data suitable for both research and routine monitoring purposes. The use of Glyphosate-13C2,15N is critical for overcoming matrix-induced signal suppression or enhancement, leading to excellent accuracy and precision.
References
Anwendungs- und Protokollhinweise: Derivatisierungsmethoden für Glyphosat-¹³C,¹⁵N zur GC-MS-Analyse
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von isotopenmarkiertem Glyphosat (Glyphosat-¹³C,¹⁵N) für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner hohen Polarität und geringen Flüchtigkeit ist eine direkte GC-Analyse von Glyphosat nicht möglich. Die hier vorgestellten Methoden wandeln Glyphosat in flüchtigere und thermisch stabilere Derivate um und ermöglichen so eine empfindliche und selektive Analyse. Zwei primäre, validierte Methoden werden vorgestellt: die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und die zweistufige Acylierung/Veresterung mit Trifluoressigsäureanhydrid (TFAA) und 2,2,2-Trifluorethanol (TFE).
Einleitung
Glyphosat (N-(Phosphonomethyl)glycin) ist ein weit verbreitetes Breitbandherbizid. Die Überwachung seiner Rückstände in Umwelt- und biologischen Proben ist von entscheidender Bedeutung. Die Verwendung von stabilen, isotopenmarkierten internen Standards wie Glyphosat-¹³C,¹⁵N ist für die genaue Quantifizierung mittels Isotopenverdünnungsanalyse unerlässlich, da sie Matrixeffekte und Variationen in der Probenvorbereitung kompensiert. Die Gaschromatographie-Massenspektrometrie (GC-MS) bietet eine hohe Trennleistung und selektive Detektion, erfordert jedoch eine chemische Derivatisierung, um die Analyten flüchtig zu machen.
Allgemeiner Arbeitsablauf der Derivatisierung und GC-MS-Analyse
Der Prozess von der Probenvorbereitung bis zur Datenanalyse folgt einem strukturierten Arbeitsablauf, um reproduzierbare und genaue Ergebnisse zu gewährleisten. Dieser umfasst die Probenextraktion, die Derivatisierungsreaktion, die instrumentelle Analyse und die anschließende Datenverarbeitung.
Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von Glyphosat nach der Derivatisierung.
Methode 1: Silylierung mit BSTFA
Bei dieser Methode werden die aktiven Wasserstoffatome der Carboxyl-, Phosphon- und Aminogruppen des Glyphosatmoleküls durch Trimethylsilyl- (TMS)-Gruppen ersetzt. Dies erhöht die Flüchtigkeit und thermische Stabilität des Moleküls erheblich.
Abbildung 2: Schematische Darstellung der Silylierungsreaktion von Glyphosat mit BSTFA.
Experimentelles Protokoll: Silylierung
-
Probenvorbereitung: Eine Aliquote des getrockneten Probenextrakts, der Glyphosat-¹³C,¹⁵N enthält, in ein Derivatisierungsfläschchen überführen.
-
Reagenzzugabe: 60 µL Pyridin und anschließend 100 µL N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan (BSTFA + 1% TMCS) hinzufügen.[1][2]
-
Reaktion: Das Fläschchen fest verschließen und für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.[1][2]
-
Abkühlen: Das Reaktionsgemisch vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen.
-
Analyse: 1-2 µL der derivatisierten Lösung in das GC-MS-System injizieren.
Methode 2: Zweistufige Derivatisierung mit TFAA und TFE
Diese Methode beinhaltet eine Veresterung der Phosphon- und Carboxylsäuregruppen mit 2,2,2-Trifluorethanol (TFE) und eine anschließende Acylierung der Aminogruppe mit Trifluoressigsäureanhydrid (TFAA).[3] Dies führt zu einem stabilen und flüchtigen Derivat, das für die GC-Analyse gut geeignet ist.
Abbildung 3: Schematische Darstellung der zweistufigen Derivatisierung von Glyphosat mit TFE und TFAA.
Experimentelles Protokoll: TFAA/TFE-Derivatisierung
-
Probenvorbereitung: Eine Aliquote des getrockneten Probenextrakts in ein Derivatisierungsfläschchen überführen.
-
Veresterung: 100 µL einer Mischung aus Trifluorethanol und Pyridin (z.B. 4:1, v/v) zugeben. Das Fläschchen verschließen und für 60 Minuten bei 90°C erhitzen.
-
Abkühlen: Das Fläschchen auf Raumtemperatur abkühlen lassen.
-
Acylierung: 100 µL Trifluoressigsäureanhydrid (TFAA) zugeben. Erneut verschließen und für 60 Minuten bei 60°C erhitzen.
-
Abkühlen und Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen. Das überschüssige Reagenz kann unter einem leichten Stickstoffstrom entfernt werden. Den Rückstand in einem geeigneten Lösungsmittel (z.B. Ethylacetat oder Toluol) aufnehmen.
-
Analyse: 1-2 µL der aufbereiteten Probe in das GC-MS-System injizieren.
Quantitative Daten und Methodenvergleich
Die Wahl der Derivatisierungsmethode kann die Empfindlichkeit und Robustheit der Analyse beeinflussen. Die folgende Tabelle fasst die Leistungsdaten der beiden vorgestellten Methoden zusammen, wie sie in der Literatur berichtet werden.
| Parameter | Silylierung (BSTFA/MTBSTFA) | TFAA/TFE (oder HFB) Derivatisierung | Referenz |
| Wiederfindungsrate | 97 - 102% | 83 - 95% | |
| Nachweisgrenze (MDL/LOD) | 0.05 µg/mL (Glyphosat-4TMS) | 1 ng/mL | |
| Quantifizierungsgrenze (LOQ) | 1.41 ng/Injektion | 1 ng/mL | |
| Linearität (R²) | > 0.99 | > 0.99 | |
| Vorteile | Einstufige Reaktion, relativ milde Bedingungen | Bildet sehr stabile Derivate | |
| Nachteile | TMS-Derivate können feuchtigkeitsempfindlich sein | Mehrstufiger Prozess, potenziell harsche Reagenzien |
Empfohlene GC-MS-Parameter
Die optimalen GC-MS-Bedingungen hängen vom spezifischen Derivat und dem verwendeten Gerät ab. Die folgenden Parameter dienen als Ausgangspunkt für die Methodenentwicklung.
-
GC-Säule: Eine unpolare oder mittelpolare Kapillarsäule, wie z.B. eine 5% Phenyl-Methylpolysiloxan-Säule (z.B. DB-5ms, HP-5ms, BPX5), mit einer Länge von 30 m, 0.25 mm Innendurchmesser und 0.25 µm Filmdicke wird empfohlen.
-
Trägergas: Helium mit einer konstanten Flussrate von 1.0 - 1.2 mL/min.
-
Injektor: Splitless-Injektion bei 250 - 280°C.
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 80 - 100°C, Haltezeit 1-2 min.
-
Heizrate: 10 - 25°C/min bis 280 - 300°C.
-
Endtemperatur: 280 - 300°C, Haltezeit 5-10 min.
-
-
MS-Transferline-Temperatur: 280 - 300°C.
-
Ionenquellentemperatur: 200 - 230°C.
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV.
-
Detektionsmodus: Selected Ion Monitoring (SIM) für maximale Empfindlichkeit und Selektivität. Die zu überwachenden Ionen müssen für die spezifischen Derivate von Glyphosat-¹³C,¹⁵N und dem nativen Glyphosat (falls vorhanden) bestimmt werden.
Fazit
Beide vorgestellten Derivatisierungsmethoden, die Silylierung und die zweistufige Acylierung/Veresterung, ermöglichen eine zuverlässige und quantitative GC-MS-Analyse von Glyphosat-¹³C,¹⁵N. Die Silylierung bietet den Vorteil einer einfacheren, einstufigen Reaktion. Die TFAA/TFE-Methode führt zu sehr stabilen Derivaten, erfordert jedoch einen mehrstufigen Prozess. Die Wahl der Methode sollte auf den spezifischen Anforderungen des Labors, der Probenmatrix und der gewünschten analytischen Leistung basieren. Die Verwendung von isotopenmarkiertem Glyphosat als internem Standard ist für beide Protokolle entscheidend, um genaue und präzise quantitative Ergebnisse zu erzielen.
References
Application Notes and Protocols for Solid-Phase Extraction of Glyphosate-13C,15N
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the isotopically labeled internal standard, Glyphosate-13C,15N. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification of glyphosate in various matrices.
Introduction
Glyphosate is a widely used broad-spectrum herbicide. Due to its high polarity and water solubility, its extraction from complex matrices for analytical purposes can be challenging. Solid-phase extraction is a common and effective technique for the cleanup and concentration of glyphosate and its metabolites from various samples. The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.[1][2][3] This document outlines several SPE protocols applicable to this compound, often analyzed alongside its unlabeled counterpart and its primary metabolite, aminomethylphosphonic acid (AMPA).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for SPE methods used in glyphosate analysis. While this data primarily pertains to the analysis of unlabeled glyphosate, the recovery and detection limits for this compound are expected to be comparable.
Table 1: Reported Recovery Rates of Glyphosate using SPE
| Matrix | SPE Cartridge Type | Recovery (%) | Reference |
| Soybean | Oasis HLB | 96-98 | [4] |
| Corn | Oasis HLB | 96-98 | [4] |
| Oat | Oasis HLB | 102 | |
| Various Foods | PRiME HLB | Not specified | |
| Red Wine | AFFINIMIP® SPE Glyphosate | 70-96 | |
| Human Urine | Oasis MCX & Anion-Exchange | 79.1-119 | |
| Various Foods | - | 83-100 |
Table 2: Method Detection and Quantification Limits for Glyphosate
| Matrix | Method | LOD | LOQ | Reference |
| Water | HPLC/MS with online SPE | 0.084 µg/L | 0.1 µg/L | |
| Human Urine | LC-MS/MS | 0.14 ng/mL | 0.48 ng/mL | |
| Various Foods | LC-MS/MS | 5-8 µg/kg | 16-26 µg/kg | |
| Water | Online SPE LC-MS | < 0.01 µg/L | Not specified |
Experimental Protocols
Below are detailed protocols for solid-phase extraction of glyphosate. These methods can be adapted for the specific inclusion of this compound as an internal standard.
Protocol 1: SPE using Hydrophilic-Lipophilic Balanced (HLB) Cartridges
This protocol is a general method suitable for various aqueous samples and food extracts.
Materials:
-
Supel™-Select HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water (ultrapure)
-
Formic acid
-
Sample extract containing this compound
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the HLB cartridge.
-
Equilibrate the cartridge by passing 10 mL of a water:methanol (50:50) solution containing 0.5% v/v formic acid.
-
-
Sample Loading:
-
Load the sample extract (e.g., 0.5 mL) onto the conditioned cartridge. The flow rate should be slow and consistent (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
A second wash with a non-polar solvent like dichloromethane (DCM) can be performed to remove non-polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for approximately 5-10 minutes to remove residual washing solvents.
-
-
Elution:
-
Elute the retained analytes, including this compound, with 5 mL of methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45-55 °C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).
-
Protocol 2: SPE using Strong Anion Exchange (SAX) Cartridges
This protocol is effective for extracting the anionic glyphosate from various food matrices.
Materials:
-
SAX SPE cartridges
-
Methanol
-
Deionized water
-
Elution Solution (specific to the method, often a buffered or acidified solution)
-
Nitrogen for evaporation
-
RESTORE™ solution (or equivalent for reconstitution)
Procedure:
-
Cartridge Conditioning:
-
Condition the SAX cartridge with 5 mL of methanol.
-
Follow with 5 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Transfer 1 mL of the aqueous sample extract onto the cartridge and allow it to elute to the top of the sorbent bed.
-
-
Washing:
-
Wash the cartridge with 5 mL of methanol to remove impurities.
-
-
Elution:
-
Elute the this compound with 5 mL of the specified elution solution into a collection vessel.
-
-
Post-Elution:
-
Evaporate the eluate to dryness at 55 °C under a stream of nitrogen.
-
Dissolve the residue in 1.5 mL of a 10% RESTORE™ in water solution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described SPE protocols.
Caption: Workflow for SPE of this compound using an HLB cartridge.
Caption: Workflow for SPE of this compound using an SAX cartridge.
References
- 1. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unraveling Glyphosate's Journey: Advanced Applications of Dual-Labeled Isotope Ratio Mass Spectrometry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The ubiquitous use of glyphosate, the world's most widely applied herbicide, has led to increasing interest in its environmental fate and metabolic pathways. A powerful analytical technique, Isotope Ratio Mass Spectrometry (IRMS) coupled with the use of dual-labeled Glyphosate-13C,15N, is providing researchers, scientists, and drug development professionals with unprecedented insights. This application note details the methodologies and protocols for utilizing this advanced technique to trace the journey of glyphosate in various matrices, from environmental samples to biological systems.
The use of glyphosate labeled with stable isotopes of both carbon (13C) and nitrogen (15N) allows for precise tracking of the molecule and its degradation products. This dual-labeling approach offers a significant advantage over single-labeled isotopes by providing a more complete picture of the metabolic and degradation pathways, as both the carbon skeleton and the nitrogen-containing functional group can be independently monitored.
Core Applications:
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Environmental Fate and Transport: Elucidating the movement and persistence of glyphosate in soil, water, and sediments. Dual-isotope analysis helps to distinguish between different sources of contamination and to track its degradation and potential for leaching into groundwater.
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Degradation Pathway Analysis: Identifying and quantifying the breakdown products of glyphosate, such as aminomethylphosphonic acid (AMPA), and understanding the mechanisms of biotic and abiotic degradation. The distinct isotopic signatures of the parent compound and its metabolites provide clear evidence of transformation processes.
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Plant Uptake and Metabolism: Investigating the absorption, translocation, and metabolism of glyphosate in various plant species. This is crucial for understanding its herbicidal efficacy and potential for accumulation in the food chain.
-
Animal Metabolism and Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion (ADME) of glyphosate in animal models, which is essential for toxicological assessments and regulatory evaluations.
Experimental Protocols
Protocol 1: Analysis of this compound and AMPA-13C,15N in Environmental Samples (Soil and Water) by GC-IRMS and LC-IRMS
This protocol outlines a method for the compound-specific isotope analysis (CSIA) of glyphosate and its primary metabolite, AMPA, in soil and water samples. A dual-element isotope analysis approach is employed to determine both δ13C and δ15N values.
1. Sample Preparation and Extraction:
-
Water Samples:
-
Soil and Sediment Samples:
2. Derivatization for GC-IRMS (for δ15N Analysis):
Due to the polar nature of glyphosate and AMPA, derivatization is necessary to increase their volatility for gas chromatography.[3]
-
Adjust the pH of the sample extract to 10 using a borate buffer.
-
Derivatize the N-H group with isopropyl chloroformate (iso-PCF).
-
Subsequently, methylate the remaining acidic groups with trimethylsilyldiazomethane (TMSD).
3. Instrumental Analysis:
-
δ15N Analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS):
-
Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion interface.
-
Column: A suitable column for separating the derivatized analytes (e.g., a non-polar or medium-polarity column).
-
Combustion Reactor: A high-temperature (e.g., 950-1000°C) reactor containing nickel and copper wires to convert the nitrogen in the analytes to N2 gas.
-
Data Acquisition: Measure the isotope ratios of 15N/14N.
-
-
δ13C Analysis by Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS):
-
Instrumentation: A liquid chromatograph coupled to an isotope ratio mass spectrometer.
-
Column: A column suitable for polar compounds (e.g., a C18 or a specialized polar-endcapped column).
-
Mobile Phase: An aqueous mobile phase with an appropriate buffer.
-
Data Acquisition: Measure the isotope ratios of 13C/12C.
-
4. Data Analysis:
-
Calculate the δ13C and δ15N values relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric N2 for nitrogen).
-
The dual-isotope plot (δ15N vs. δ13C) can be used to differentiate between glyphosate from different commercial sources and to track its degradation pathways.
Data Presentation
The following tables summarize key quantitative data from studies utilizing dual-labeled glyphosate for IRMS analysis.
| Parameter | Glyphosate | AMPA | Reference |
| Limit for Accurate δ15N Analysis (injected) | 150 ng | 250 ng | |
| Deviation from Elemental Analyzer-IRMS (δ15N) | -0.2 ± 0.9‰ | -0.4 ± 0.7‰ |
Table 1: Analytical Performance for δ15N Analysis by GC-IRMS
| Commercial Product | δ13C (‰) | δ15N (‰) | Reference |
| Range from various sources | -33.7 to -24.6 | -1.8 to +3.3 |
Table 2: Isotopic Composition of Commercial Glyphosate Products
| Degradation Process | Nitrogen Isotope Fractionation (εN) | Reference |
| Abiotic degradation with MnO2 | -17 ± 0.5‰ |
Table 3: Nitrogen Isotope Fractionation during Glyphosate Degradation
Visualizations
Caption: Experimental workflow for dual-isotope analysis of glyphosate.
Caption: Major degradation pathways of glyphosate.
Conclusion
The application of Isotope Ratio Mass Spectrometry with dual-labeled this compound provides a robust and highly specific tool for elucidating the complex environmental and metabolic fate of this widely used herbicide. The detailed protocols and data presented herein offer a foundation for researchers to apply this powerful technique in their own studies, contributing to a deeper understanding of the lifecycle of glyphosate and its potential impacts. This knowledge is critical for environmental risk assessment, regulatory decision-making, and the development of sustainable agricultural practices.
References
Troubleshooting & Optimization
Overcoming matrix effects in the analysis of Glyphosate-13C,15N.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Glyphosate-¹³C,¹⁵N by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of glyphosate and its isotopically labeled internal standard, Glyphosate-¹³C,¹⁵N.
Question: Why am I observing low or no signal for both glyphosate and Glyphosate-¹³C,¹⁵N?
Answer: This issue often points to problems within the LC-MS/MS system or suboptimal sample preparation for highly polar analytes like glyphosate.
-
Chelation with Metal Ions: Glyphosate is a known chelating agent and can interact with trace metal ions (e.g., iron) in the HPLC flow path, leading to poor peak shape and signal loss.[1] Passivating the system by flushing with an EDTA solution can help mitigate this.[1]
-
Improper pH of Mobile Phase: The ionization of glyphosate is pH-dependent. For negative ion mode ESI, a higher pH (around 9) in the mobile phase, often using a volatile buffer like ammonium carbonate, is necessary to ensure the molecule is deprotonated for optimal detection.
-
Column Choice: Standard reversed-phase columns (like C18) are generally not suitable for retaining highly polar compounds like glyphosate.[2] Consider using specialized columns such as:
-
Hydrophilic Interaction Liquid Chromatography (HILIC)[2]
-
Weak Anion Exchange (WAX)
-
Porous Graphitic Carbon (Hypercarb™)
-
Mixed-mode columns
-
-
Sample Derivatization: If direct analysis is problematic, derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can decrease the polarity of glyphosate, improving its retention on reversed-phase columns and enhancing analytical performance.
Question: My Glyphosate-¹³C,¹⁵N signal is strong and consistent, but the native glyphosate signal is variable or suppressed. What is causing this discrepancy?
Answer: This is a classic indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte but not necessarily the internal standard to the same extent.
-
Ion Suppression: Components in the sample matrix can compete with the analyte for ionization in the ESI source, leading to a reduced signal for the native glyphosate. While isotopically labeled internal standards are designed to co-elute and experience similar matrix effects, severe suppression can still lead to inaccurate quantification.
-
Insufficient Sample Cleanup: Complex matrices often require a cleanup step to remove interfering substances. Solid-Phase Extraction (SPE) is a common and effective technique. Various SPE sorbents can be employed, including:
-
Polymeric sorbents (e.g., Oasis HLB)
-
Mixed-mode cation exchange cartridges
-
Zirconia-based sorbents (ZrO₂) which show high affinity for phosphonates
-
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as the analytes in the actual samples.
Question: I'm seeing significant peak tailing for my glyphosate and internal standard peaks. How can I improve the peak shape?
Answer: Peak tailing for glyphosate is often related to secondary interactions with the analytical column or system components.
-
System Passivation: As mentioned, the chelation properties of glyphosate can cause interactions with metal surfaces. Regular passivation of the LC system and column with an EDTA solution can significantly improve peak shape.
-
Mobile Phase Additives: The addition of a small amount of a chelating agent like EDTA to the mobile phase or sample extract can also help to prevent these interactions and improve chromatography.
-
Column Technology: Using columns with bio-inert surfaces or PEEK-lined hardware can minimize interactions with metal components and reduce peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in glyphosate analysis?
A1: The primary cause of matrix effects in glyphosate analysis by LC-MS/MS is ion suppression. This occurs when co-extracted, non-volatile components from the sample matrix (e.g., salts, sugars, lipids, proteins) interfere with the ionization of glyphosate in the electrospray source, leading to a decrease in signal intensity. The high polarity and zwitterionic nature of glyphosate make it challenging to separate from other polar matrix components during sample preparation.
Q2: How does Glyphosate-¹³C,¹⁵N help in overcoming matrix effects?
A2: Glyphosate-¹³C,¹⁵N is an isotopically labeled internal standard. It is chemically identical to native glyphosate but has a higher mass due to the incorporation of ¹³C and ¹⁵N isotopes. Because it is chemically identical, it co-elutes with the native glyphosate from the LC column and experiences very similar ionization suppression or enhancement in the MS source. By calculating the ratio of the native analyte signal to the internal standard signal, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Is derivatization always necessary for glyphosate analysis?
A3: No, derivatization is not always necessary. Direct analysis of underivatized glyphosate is possible and often preferred to simplify sample preparation. This is typically achieved using specialized LC columns like HILIC, mixed-mode, or porous graphitic carbon columns that can retain and separate highly polar compounds. However, in very complex matrices or when using standard reversed-phase chromatography, derivatization with reagents like FMOC-Cl can significantly improve chromatographic performance and sensitivity.
Q4: What are the key considerations for sample preparation to minimize matrix effects?
A4: Effective sample preparation is crucial. Key strategies include:
-
Dilution: A simple yet effective method to reduce the concentration of interfering matrix components.
-
Protein Precipitation: For biological matrices, precipitating proteins with an organic solvent like methanol or acetonitrile is a necessary first step.
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique to remove matrix components that have different chemical properties from glyphosate. The choice of SPE sorbent is critical and depends on the matrix.
-
"Quick Polar Pesticides" (QuPPe) Method: This is a widely used extraction method for polar pesticides from various food matrices, often involving an extraction with acidified methanol and water.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for glyphosate analysis in various matrices.
Table 1: Matrix Effects in Glyphosate Analysis
| Matrix | Analytical Method | Matrix Effect (%) | Reference |
| Hard Water | LC-MS/MS | Ion Suppression (mitigated by EDTA) | |
| Urine | LC-MS/MS | -14.4 (Ion Suppression) | |
| Cereals (Wheat) | LC/ESI-MS | >90 (Severe Ion Suppression) | |
| Cereals (Rye) | LC/ESI-MS | Stronger Ion Suppression than Wheat | |
| Brown Rice | HPLC-ICP-MS/MS | -20 (Ion Suppression) | |
| White Rice | HPLC-ICP-MS/MS | -4 (Slight Ion Suppression) | |
| Various Vegetables | LC-MS/MS | Analyte and Matrix Dependent |
Table 2: Recovery of Glyphosate from Spiked Samples
| Matrix | Spiking Level | Recovery (%) | Reference |
| Drinking Water | 20, 60, 100 ng/L | 96 - 102 | |
| White Rice | 0.01, 0.03, 0.05 mg/kg | 76 - 105 | |
| Brown Rice | 0.05, 0.14, 0.27 mg/kg | 76 - 105 | |
| Tomato | 0.5 µg/g | 87 | |
| Corn | 10, 100 µg/kg | 70 - 120 | |
| Soybean | 10, 100 µg/kg | 70 - 120 | |
| Tea | 20 ng/g | High recovery observed | |
| Avocado, Carrot, Corn, Egg | Multiple levels | Low recoveries observed for AMPA |
Experimental Protocols
Protocol 1: Direct Analysis of Glyphosate in Water by LC-MS/MS
This protocol is a simplified method for analyzing glyphosate in water samples, adapted from direct injection methodologies.
-
Sample Collection: Collect water samples in polypropylene containers.
-
Internal Standard Spiking: Add Glyphosate-¹³C,¹⁵N internal standard solution to an aliquot of the water sample to a final concentration of 20 µg/L.
-
Chelating Agent Addition: For hard water samples, add EDTA solution to a final concentration of 10 µM to prevent chelation of glyphosate with metal cations.
-
Vortexing: Mix the sample thoroughly.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis:
-
LC Column: Use a column suitable for polar analytes, such as a mixed-mode reversed-phase/weak anion-exchange column.
-
Mobile Phase: Employ a gradient elution with a mobile phase containing a volatile buffer compatible with MS (e.g., ammonium carbonate or formate).
-
MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor appropriate transitions for both glyphosate and Glyphosate-¹³C,¹⁵N.
-
Protocol 2: Analysis of Glyphosate in Cereal Matrices with SPE Cleanup
This protocol outlines a general procedure for extracting glyphosate from complex cereal matrices, incorporating an SPE cleanup step.
-
Sample Homogenization: Mill the cereal sample to a fine powder.
-
Extraction (QuPPe Method):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and the Glyphosate-¹³C,¹⁵N internal standard. Let it stand for 30 minutes.
-
Add 10 mL of methanol containing 1% formic acid.
-
Shake vigorously for 1 minute and centrifuge.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB or a mixed-mode cation exchange cartridge) with methanol followed by acidified water.
-
Load an aliquot of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the glyphosate and internal standard with an appropriate solvent.
-
-
Solvent Exchange/Concentration: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Proceed with analysis as described in Protocol 1, optimizing chromatographic conditions for the cleaned-up extract.
Visualizations
Caption: General workflow for Glyphosate analysis with key troubleshooting checkpoints.
Caption: Troubleshooting decision tree for common issues in Glyphosate analysis.
References
Improving chromatographic peak shape for Glyphosate-13C,15N.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of Glyphosate-13C,15N.
Troubleshooting Guide
Poor peak shape for this compound is a common issue stemming from its high polarity, zwitterionic nature, and strong chelating properties. This guide addresses specific problems with potential causes and solutions.
Question: Why am I observing significant peak tailing for my this compound peak?
Answer:
Peak tailing for glyphosate and its isotopically labeled standards is often attributed to several factors:
-
Secondary Interactions: Residual silanol groups on traditional reversed-phase columns can interact with the polar functional groups of glyphosate, leading to tailing.
-
Chelation with Metal Ions: Glyphosate is a strong chelating agent and can interact with trace metal ions present in the HPLC system (e.g., stainless steel frits, tubing, and even the column packing itself), causing peak distortion.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4]
Troubleshooting Steps:
-
System Passivation: To mitigate interaction with metal ions, passivate the HPLC system. This can be achieved by flushing the system with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[3]
-
Mobile Phase Additives: Incorporate a chelating agent into your mobile phase. The addition of a low concentration of EDTA (e.g., 5-10 µM) can significantly improve peak shape by sequestering metal ions. Formic acid is also commonly used as a mobile phase additive to improve peak shape.
-
Column Selection: Consider using columns specifically designed for polar analytes. Options include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns use a polar stationary phase and a high organic mobile phase to retain and separate polar compounds.
-
Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as ion exchange and reversed-phase, offering unique selectivity for polar and ionic compounds like glyphosate.
-
Anion Exchange Columns: These are suitable for retaining anionic compounds like glyphosate.
-
Porous Graphitic Carbon (PGC) Columns: These columns can provide excellent retention and peak shape for highly polar compounds.
-
-
Injection Volume and Concentration: Reduce the injection volume or sample concentration to avoid column overload.
-
Sample Diluent: Ensure your sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion. For HILIC, a high organic diluent is often recommended.
Question: My this compound peak is splitting. What could be the cause?
Answer:
Peak splitting can arise from various issues within the chromatographic system:
-
Partially Blocked Column Frit: Debris from samples or system wear can clog the inlet frit of the column, leading to a distorted flow path and split peaks.
-
Column Bed Degradation: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.
-
Injection Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak distortion, including splitting, especially in HILIC.
-
Co-elution with an Interfering Compound: An impurity in the sample or standard may be co-eluting with the this compound peak.
Troubleshooting Steps:
-
Column Maintenance:
-
Backflush the column: Reverse the column direction and flush it with an appropriate solvent to dislodge any particulates on the inlet frit.
-
Replace the frit: If backflushing doesn't resolve the issue, the inlet frit may need to be replaced.
-
-
Optimize Injection Conditions:
-
Match sample solvent to mobile phase: Whenever possible, dissolve your sample in a solvent that is similar in composition and strength to the initial mobile phase.
-
Reduce injection volume: A smaller injection volume can minimize the effects of solvent mismatch.
-
-
Check for Contamination:
-
Analyze a fresh standard: Prepare a new standard solution to rule out contamination of the existing one.
-
Run a blank: Inject a blank solvent to check for system contamination.
-
-
Guard Column: Use a guard column to protect the analytical column from particulates and strongly retained matrix components.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary to achieve good peak shape for this compound?
A1: While derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly improve the chromatography of glyphosate by making it less polar and more amenable to reversed-phase chromatography, it is not always necessary. Direct analysis of underivatized glyphosate is often preferred to avoid the time-consuming and potentially variable derivatization step. Modern chromatography techniques, particularly HILIC and mixed-mode chromatography, coupled with mass spectrometry, can provide excellent results for the direct analysis of this compound.
Q2: What type of column is best for this compound analysis?
A2: The ideal column depends on the specific analytical method and matrix. However, for direct analysis, columns that offer enhanced retention for polar compounds are recommended.
| Column Type | Stationary Phase Examples | Principle | Advantages |
| HILIC | Bare silica, Amide, Zwitterionic | Partitioning into a water-enriched layer on the polar stationary phase. | Good retention for very polar compounds, MS-friendly mobile phases. |
| Mixed-Mode | Combines ion-exchange and reversed-phase or HILIC functionalities. | Multiple retention mechanisms for enhanced selectivity. | Can provide balanced retention for a wide range of polar analytes. |
| Anion Exchange | Quaternary amine functional groups. | Electrostatic interaction between the anionic glyphosate and the positively charged stationary phase. | High retention for anionic compounds. |
| Porous Graphitic Carbon | Graphitic Carbon | Adsorption and charge-induced dipole interactions. | Excellent retention for highly polar compounds, stable over a wide pH range. |
Q3: What are the recommended mobile phase compositions for improving peak shape?
A3: Mobile phase composition is critical for good peak shape. Here are some common starting points:
| Chromatography Mode | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Additives |
| HILIC | Water with buffer (e.g., Ammonium Formate, Ammonium Acetate) | Acetonitrile | Formic acid or acetic acid to control pH. |
| Mixed-Mode | Water with buffer (e.g., Ammonium Formate) and a small amount of organic | Acetonitrile | Formic acid or acetic acid. |
| Anion Exchange | Water with a salt gradient (e.g., Ammonium Formate) | Acetonitrile | pH adjustment is crucial for retention and elution. |
| Reversed-Phase (with Derivatization) | Water with buffer (e.g., Phosphate buffer) | Acetonitrile or Methanol | --- |
The addition of a chelating agent like EDTA at low concentrations (e.g., 5-10 µM) to the aqueous mobile phase can be beneficial across different modes to minimize metal chelation effects.
Q4: How can I prevent system-to-system variability when analyzing this compound?
A4: System-to-system variability is often due to differences in the metallic surfaces of the fluid path.
-
Use of Bio-inert or PEEK components: Replacing stainless steel components (tubing, fittings) with bio-inert or PEEK materials can significantly reduce metal-analyte interactions.
-
Consistent System Passivation: Implement a standard operating procedure for system passivation before running glyphosate analyses on any instrument.
-
Dedicated System: If feasible, dedicating an HPLC system for the analysis of chelating compounds like glyphosate can help maintain consistent performance.
-
Mobile Phase Additives: Consistently using a mobile phase containing a chelating agent like EDTA can help normalize performance across different systems.
Experimental Protocols
Protocol 1: System Passivation with EDTA
Objective: To minimize the interaction of this compound with active metal sites within the HPLC system.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
HPLC-grade water
-
HPLC-grade methanol
Procedure:
-
Prepare a 1 mM EDTA solution in HPLC-grade water.
-
Disconnect the column from the system.
-
Flush all pump lines with HPLC-grade water for 10 minutes.
-
Flush all pump lines with the 1 mM EDTA solution for 30 minutes at a flow rate of 0.5 mL/min.
-
Flush the system with HPLC-grade water for 20 minutes to remove any residual EDTA.
-
Flush the system with methanol for 10 minutes.
-
Equilibrate the system with the initial mobile phase conditions of your analytical method.
Protocol 2: Direct Analysis of this compound using HILIC-MS/MS
Objective: To achieve good peak shape and retention for underivatized this compound.
Materials and Methods:
-
Column: A HILIC column suitable for polar analytes (e.g., Zwitterionic or Amide phase).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-1 min: 90% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Hold at 50% B
-
9.1-12 min: Return to 90% B and equilibrate.
-
-
Sample Preparation: Dilute the sample in a solution mimicking the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water).
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Workflow for direct analysis of this compound.
References
Technical Support Center: Troubleshooting Low Recovery of Glyphosate-13C,15N
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of the internal standard, Glyphosate-13C,15N, during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound?
Low recovery of isotopically labeled glyphosate is often multifactorial. The most common culprits include strong matrix effects, suboptimal extraction and cleanup procedures, inefficient derivatization, and issues with the analytical instrumentation. Complex sample matrices, such as soil and honey, can contain interfering substances that bind to glyphosate or suppress the instrument signal.[1][2][3]
Q2: How do matrix effects interfere with this compound quantification?
Matrix effects can significantly reduce recovery rates by causing signal suppression or enhancement in the mass spectrometer's ion source.[2] For glyphosate, a highly polar and amphoteric compound, interactions with matrix components are a major challenge.[4] Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in the sample can form complexes with glyphosate, altering its chromatographic retention and response. The use of an isotopically labeled internal standard like this compound is crucial as it is affected by the matrix in the same way as the native analyte, allowing for accurate correction of these effects.
Q3: What are the recommended extraction techniques for different sample types?
The choice of extraction method is highly dependent on the sample matrix.
-
Water Samples: Due to glyphosate's high water solubility, a common approach involves derivatization followed by solid-phase extraction (SPE) using cartridges like Oasis HLB or MAX for cleanup and pre-concentration.
-
Soil and Sediment: These matrices often require a more rigorous extraction. A frequently used method involves extraction with a high pH solution, such as potassium hydroxide (KOH), to release the glyphosate from soil particles, followed by a cleanup step like SPE.
-
Food Matrices (e.g., Honey, Cereals): For complex food matrices, an extraction with a mixture of water and an organic solvent (e.g., methanol) is often employed. Acidification of the extraction solvent can sometimes improve recovery. Due to the complexity of these matrices, a thorough cleanup step is essential.
Q4: How can the derivatization step with 9-fluorenylmethylchloroformate (FMOC-Cl) be optimized for better recovery?
The derivatization of glyphosate with FMOC-Cl is a critical step to enhance its retention on reversed-phase chromatography columns and improve detection sensitivity. Key parameters for optimization include:
-
pH: The reaction is highly pH-dependent and requires an alkaline environment, typically around pH 9, which is usually achieved using a borate buffer. In acidic matrices like honey, the buffering capacity may need to be increased to maintain the optimal pH.
-
FMOC-Cl Concentration: A sufficient excess of FMOC-Cl is necessary to ensure the complete derivatization of both the analyte and the internal standard. However, an overly high concentration can lead to the formation of byproducts that may interfere with the analysis.
-
Reaction Time and Temperature: The reaction is often carried out at room temperature, with reaction times ranging from a few hours to overnight. Increasing the temperature can sometimes improve the derivatization efficiency, but should be optimized for your specific application.
Q5: What are some important considerations for the LC-MS/MS analysis of this compound?
For successful LC-MS/MS analysis, consider the following:
-
Chromatographic Column: For the FMOC-derivatized glyphosate, a standard C18 reversed-phase column is typically used. For underivatized analysis, which is more challenging due to glyphosate's high polarity, specialized columns like HILIC or anion-exchange are often necessary.
-
Mobile Phase: The mobile phase composition should be optimized to achieve good peak shape and separation from matrix interferences.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly preferred for both derivatized and underivatized glyphosate analysis.
-
Internal Standard: The use of an isotopically labeled internal standard, such as this compound, is highly recommended to compensate for any sample loss during preparation and to correct for matrix-induced signal variations.
Troubleshooting Guide
The following table outlines common problems encountered during this compound analysis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Matrix Effects: Co-eluting matrix components suppressing the ion signal. | Dilute the sample extract. Improve the cleanup procedure using SPE. Use matrix-matched calibration standards. |
| Inefficient Extraction: Incomplete release of glyphosate from the sample matrix. | Optimize the extraction solvent and pH. For soil, consider using a high pH extraction solution like KOH. Increase extraction time or use sonication. | |
| Suboptimal Derivatization: Incomplete reaction with FMOC-Cl. | Ensure the reaction pH is around 9 using a borate buffer. Increase the concentration of FMOC-Cl. Optimize reaction time and temperature. | |
| Analyte Loss During Cleanup: this compound being washed away during the SPE wash steps. | Ensure the SPE sorbent is appropriate for the polar nature of glyphosate. Optimize the wash and elution solvents. | |
| Poor Peak Shape (Tailing or Splitting) | Interaction with Metal Ions: Formation of metal complexes. | Add a chelating agent like EDTA to the sample or mobile phase. |
| Chromatographic Issues: Inappropriate column or mobile phase. | For underivatized glyphosate, use a HILIC or anion-exchange column. For the FMOC derivative, ensure proper mobile phase composition for a C18 column. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction or derivatization steps. | Ensure precise and consistent execution of the protocol for all samples and standards. Use automated sample preparation if available. |
| Instrument Instability: Fluctuations in the MS detector response. | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. |
Quantitative Data Summary
Typical Recovery Rates of Glyphosate in Different Matrices
| Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference(s) |
| Water | Direct Derivatization | Online SPE | 99 - 114 | |
| Honey | Water/Methanol Extraction | HLB SPE | 91 - 103 | |
| Cereals (Oats) | Water/Methanol Extraction | HLB SPE | ~100 | |
| Soil | KOH Extraction | SPE | 70 - 119 | |
| Milk | QuPPe with EDTA | - | 93 |
Key Parameters for Successful FMOC-Cl Derivatization
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | ~ 9.0 | Optimal for the reaction of FMOC-Cl with the amine group of glyphosate. | |
| Buffer | Sodium Borate | Provides the necessary alkaline environment and buffering capacity. | |
| FMOC-Cl Concentration | Sufficient Molar Excess | Ensures complete derivatization of the analyte and internal standard. | |
| Reaction Time | 2 hours to overnight | Allows for the reaction to go to completion. | |
| Temperature | Room Temperature (or slightly elevated) | Generally sufficient for the reaction; can be optimized. | |
| Quenching | Phosphoric Acid | Stops the reaction by lowering the pH. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Sample Preparation:
-
To a 100 mL water sample, add the this compound internal standard.
-
Adjust the sample pH to the desired value for derivatization (if applicable).
-
-
Derivatization (if performed pre-SPE):
-
Follow the derivatization protocol outlined in Protocol 3.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.
-
-
Elution:
-
Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction and Cleanup of Soil Samples
This protocol is adapted for complex soil matrices and may need modification based on soil type.
-
Extraction:
-
Weigh 5 g of homogenized soil into a polypropylene centrifuge tube.
-
Add the this compound internal standard.
-
Add 20 mL of 0.1 M potassium hydroxide (KOH) solution.
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
pH Adjustment and Cleanup:
-
Transfer the supernatant to a new tube.
-
Adjust the pH of the extract to ~9 with a suitable acid.
-
Perform a solid-phase extraction cleanup as described in Protocol 1, starting from the conditioning step.
-
-
Derivatization (if not already performed):
-
The cleaned extract can now be derivatized following Protocol 3.
-
Protocol 3: Derivatization of Glyphosate with FMOC-Cl
This protocol describes a typical pre-column derivatization procedure.
-
Buffering:
-
To 1 mL of the sample extract or standard solution, add 1 mL of 0.1 M sodium borate buffer (pH 9).
-
-
Addition of Derivatizing Agent:
-
Add 0.5 mL of a freshly prepared solution of FMOC-Cl in acetonitrile (e.g., 1 mg/mL).
-
-
Reaction:
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature in the dark for at least 2 hours (or overnight).
-
-
Quenching the Reaction:
-
Add a small volume of a strong acid, such as 2% phosphoric acid, to stop the reaction by lowering the pH.
-
-
Analysis:
-
The derivatized sample is now ready for LC-MS/MS analysis.
-
Visual Guides
Caption: Troubleshooting workflow for low recovery of this compound.
References
Technical Support Center: Optimization of MS/MS Parameters for Enhanced Sensitivity of Glyphosate-13C,15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of MS/MS parameters for Glyphosate-13C,15N analysis. Our goal is to help you enhance sensitivity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound using LC-MS/MS.
Q1: Why am I observing poor peak shape (e.g., tailing, broad peaks) for this compound?
A1: Poor peak shape for glyphosate and its internal standards is a frequent challenge due to its high polarity and ability to chelate with metal ions.[1][2] Here are the primary causes and solutions:
-
Metal Chelation: Glyphosate can interact with metal surfaces in the LC system (e.g., stainless steel tubing, frits) and within the sample matrix. This leads to peak tailing and reduced sensitivity.
-
Solution:
-
Use a Bio-Inert or PEEK-lined LC System: These systems minimize contact of the analyte with metal surfaces.[1]
-
Add a Chelating Agent: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) into the mobile phase or sample can significantly improve peak shape by binding to metal ions that would otherwise interact with glyphosate.[3]
-
-
-
Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) often provide insufficient retention for highly polar compounds like glyphosate.
-
Solution:
-
Employ Specialized Columns: Consider using columns designed for polar analytes, such as:
-
Mixed-mode columns (e.g., reversed-phase/weak anion-exchange).[3]
-
Ion-exchange columns.
-
Porous graphitic carbon (PGC) columns.
-
-
-
-
Suboptimal Mobile Phase pH: The ionization state of glyphosate is pH-dependent, which affects its retention and peak shape.
-
Solution:
-
Optimize Mobile Phase pH: For negative electrospray ionization (ESI), a higher pH (around 9) using an ammonium carbonate or ammonium acetate buffer is often effective for proper ionization.
-
-
Q2: I am experiencing low sensitivity or a weak signal for this compound. What are the likely causes and how can I improve it?
A2: Low sensitivity can stem from several factors, from sample preparation to mass spectrometer settings.
-
Ionization Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.
-
Solution:
-
Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample preparation techniques like the QuPPe (Quick Polar Pesticides) method to remove interfering substances.
-
Optimize Chromatography: Adjust the gradient to better separate this compound from matrix components.
-
-
-
Suboptimal MS/MS Parameters: Incorrect collision energy (CE) or other MS settings will result in inefficient fragmentation and a weak signal.
-
Solution:
-
Optimize MS/MS Parameters: Systematically optimize the collision energy, declustering potential (DP), and other source parameters. A summary of typical parameters is provided in the tables below.
-
-
-
Derivatization Issues (if applicable): Incomplete derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) will lead to a lower signal.
-
Solution:
-
Optimize Derivatization Reaction: Ensure the pH of the reaction is optimal (typically around 9.5) and that there is a sufficient concentration of the derivatizing agent.
-
-
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time instability can compromise data quality and reproducibility.
-
Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times.
-
Solution:
-
Ensure Adequate Equilibration: Lengthen the column re-equilibration time at the end of your gradient to ensure the column returns to its initial state before the next injection.
-
-
-
Mobile Phase Inconsistency: Changes in mobile phase composition, even minor ones, can affect retention.
-
Solution:
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed.
-
-
-
Matrix Effects: High-matrix samples can affect the column chemistry over time.
-
Solution:
-
Implement Robust Sample Cleanup: As mentioned previously, effective sample preparation is crucial.
-
-
Quantitative Data Summary
The following tables summarize typical MS/MS parameters for the analysis of this compound. Note that optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: MS/MS Parameters for Direct Analysis of this compound (Underivatized)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 171 | |
| Product Ion (m/z) | 63 | |
| Polarity | Negative | |
| Collision Energy (CE) | Instrument Dependent | |
| Declustering Potential (DP) | Instrument Dependent |
Table 2: MS/MS Parameters for Glyphosate-13C2,15N Derivatized with FMOC-Cl
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 394 | |
| Product Ion (m/z) | 179 | |
| Polarity | Negative | |
| Collision Energy (CE) | 26 (example value) | |
| Declustering Potential (DP) | Instrument Dependent |
Experimental Protocols
Protocol 1: Direct Analysis of this compound in Water Samples
This protocol is adapted for direct injection analysis, suitable for cleaner matrices like drinking or surface water.
-
Sample Preparation:
-
Collect water samples in polypropylene tubes.
-
Centrifuge the samples at 5,000 rpm for 5 minutes to pellet any suspended particles.
-
Filter the supernatant through a 0.2 µm polyethersulfone (PES) syringe filter into a polypropylene autosampler vial.
-
Spike the sample with this compound internal standard to a final concentration of 20 µg/L.
-
-
LC-MS/MS Analysis:
-
LC Column: Acclaim® Mixed-Mode WAX-1 (3 µm, 50 mm × 3 mm) or similar.
-
Mobile Phase A: 50:50 methanol:water.
-
Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 50 µL.
-
Gradient:
-
Start at 40% B.
-
Ramp to 100% B over 3 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 40% B in 0.5 minutes.
-
Equilibrate for 6.5 minutes.
-
-
MS Detection:
-
Use a triple quadrupole mass spectrometer in negative ESI mode.
-
Monitor the MRM transitions specified in Table 1.
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) according to manufacturer recommendations.
-
-
Protocol 2: Analysis of this compound in Cereal Samples with FMOC-Cl Derivatization
This protocol is based on the QuPPe method followed by derivatization, suitable for complex food matrices.
-
Sample Extraction (QuPPe Method):
-
Weigh 5 g of homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and the this compound internal standard solution. Let it stand for 30 minutes.
-
Add 10 mL of methanol containing 1% formic acid.
-
Shake for 15 minutes and then centrifuge.
-
The supernatant is your sample extract.
-
-
Derivatization:
-
To 1 mL of the sample extract, add 100 µL of borate buffer (pH 9).
-
Add 200 µL of a 10 mM FMOC-Cl solution in acetonitrile.
-
Agitate the mixture for 20 minutes at 50°C.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., Phenomenex Gemini 3µ C18, 150 x 2 mm) is suitable for the derivatized, less polar analyte.
-
Mobile Phase A: 50 mM ammonium acetate, pH 9.
-
Mobile Phase B: Acetonitrile.
-
Injection Volume: 10 µL.
-
MS Detection:
-
Use a triple quadrupole mass spectrometer in negative ESI mode.
-
Monitor the MRM transitions for the FMOC-derivatized this compound as specified in Table 2.
-
Optimize source and compound parameters.
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for Glyphosate analysis.
References
Stability of Glyphosate-13C,15N in different storage conditions.
This technical support center provides guidance on the stability of Glyphosate-13C,15N under various storage conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your isotopically labeled glyphosate standards.
Troubleshooting Guide
Encountering issues with your this compound standards? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results or poor reproducibility | - Degradation of the standard due to improper storage. - Repeated freeze-thaw cycles. - Contamination of the stock or working solutions. | - Verify that the standard has been stored at the recommended temperature (2-8°C), protected from light, and in appropriate containers (polypropylene). - Aliquot the standard solution upon receipt to minimize freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot of the stock standard. - Use high-purity solvents and clean laboratory ware to prepare solutions. |
| Low recovery of this compound in spiked samples | - Adsorption of the analyte to glass surfaces. - Degradation in the sample matrix prior to analysis. - Inappropriate pH of the sample solution. | - Use polypropylene or other plastic containers for storage and preparation of glyphosate-containing solutions.[1] - For delayed analysis of water samples, consider freezing them to ensure stability. - Adjust the pH of your sample solutions to a range where glyphosate is known to be stable (ideally around pH 5).[2] |
| Appearance of unexpected peaks in chromatograms | - Presence of degradation products. - Contamination of the standard or solvent. | - Analyze a fresh dilution of the standard to confirm if the issue persists. - If degradation is suspected, verify the storage conditions and age of the standard. - Run a solvent blank to check for contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: this compound stock solutions should be stored at refrigerated temperatures, between 2°C and 8°C.[1] It is also crucial to protect the solutions from light.[1] For long-term storage, some studies suggest that freezing may also be a viable option to ensure stability.
Q2: What type of containers should I use to store this compound solutions?
A2: It is recommended to use polyethylene or other plastic containers, such as polypropylene tubes, for storing glyphosate-containing solutions to avoid adsorption to glass surfaces.[3]
Q3: How long can I expect my this compound solutions to be stable?
A3: When stored under recommended conditions (refrigerated, protected from light, in plastic containers), diluted solutions of glyphosate and its isotopically labeled internal standards are considered stable for up to six months. One study on underivatized water samples indicated that glyphosate concentrations remained relatively constant for up to 136 days, with a calculated half-life ranging from 169 to 223 days.
Q4: Does the pH of the solution affect the stability of this compound?
A4: Yes, pH can influence the stability of glyphosate. Glyphosate is most stable in acidic conditions, with an optimal pH of around 5. It has been shown to be stable to hydrolysis at pH 3, 6, and 9 at temperatures between 5-35°C.
Q5: Is this compound sensitive to light?
A5: Yes, protection from light is a recommended storage condition, suggesting that photodegradation can occur. Studies have shown that glyphosate can degrade under sunlight and UV irradiation.
Q6: Can I perform my own stability study on this compound?
A6: Absolutely. Performing a stability study under your specific laboratory conditions is a good practice. A detailed experimental protocol for conducting such a study is provided in the section below.
Quantitative Data Summary
Table 1: Estimated Stability of this compound in Aqueous Solution
| Storage Condition | Temperature | Light Exposure | pH | Container | Expected Stability (Remaining %) |
| Recommended | 2-8°C | Dark | ~5 | Polypropylene | >95% for up to 6 months |
| Sub-optimal | Room Temperature (~20-25°C) | Dark | ~5 | Polypropylene | Degradation may be observed over several weeks to months. |
| Sub-optimal | 2-8°C | Ambient Light | ~5 | Polypropylene | Potential for photodegradation over time. |
| Sub-optimal | 2-8°C | Dark | >7 (Alkaline) | Polypropylene | Increased potential for degradation. |
| Long-term | ≤ -20°C | Dark | Neutral | Polypropylene | Likely stable for extended periods (>1 year). |
Note: The values in this table are estimations based on a synthesis of available data and should be confirmed by experimental studies for specific applications.
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a method to evaluate the stability of this compound solutions under various storage conditions.
1. Objective: To determine the stability of a this compound solution over time under specified storage conditions (e.g., temperature, light, pH).
2. Materials:
-
This compound certified reference material
-
High-purity water (LC-MS grade)
-
pH buffers (e.g., pH 4, 7, and 9)
-
Polypropylene vials/tubes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
LC-MS/MS system
3. Preparation of Stability Samples:
-
Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in high-purity water.
-
From the stock solution, prepare replicate sets of working solutions at a suitable concentration for your analytical method (e.g., 1 µg/mL) under the following conditions:
-
Temperature: Aliquot solutions into polypropylene vials for storage at:
-
-20°C ± 5°C (Frozen)
-
4°C ± 2°C (Refrigerated)
-
25°C ± 2°C (Room Temperature)
-
-
Light Exposure (at each temperature):
-
Wrap one set of vials in aluminum foil to protect from light (Dark).
-
Leave another set exposed to ambient laboratory light (Light).
-
-
pH: Prepare solutions in different pH buffers (e.g., pH 4, 7, and 9) for each temperature and light condition.
-
-
Ensure all vials are securely capped and properly labeled.
4. Analysis Schedule:
-
Analyze a set of freshly prepared standards at the beginning of the study (Time 0) to establish the initial concentration.
-
Analyze the stored samples at predetermined intervals. A typical schedule for a long-term study would be at 1, 3, 6, and 12 months. For an accelerated study at elevated temperatures, testing might be performed at 0, 1, 3, and 6 months.
5. Analytical Method:
-
Use a validated LC-MS/MS method for the quantification of this compound.
-
Prepare a fresh calibration curve for each analysis time point.
-
Analyze the stability samples in triplicate.
6. Data Evaluation:
-
Calculate the mean concentration of this compound for each storage condition at each time point.
-
Express the stability as the percentage of the initial (Time 0) concentration remaining.
-
A common acceptance criterion for stability is that the mean concentration should be within ±10% of the initial value.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
References
Technical Support Center: Isotopic Analysis of Glyphosate-13C,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glyphosate-13C,15N for isotopic dilution analysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Isotopic Integrity and Stability
Q1: Is it possible for the 13C and 15N isotopes in my this compound standard to exchange with unlabeled atoms from my sample or solvent?
No, the carbon-13 (13C) and nitrogen-15 (15N) isotopes in the this compound internal standard are stable and covalently bonded within the molecule's backbone. They will not exchange with carbon or nitrogen atoms from the sample matrix, solvents, or other reagents under typical analytical conditions. The primary purpose of using a stable isotope-labeled internal standard is its stability and the fact that it behaves almost identically to the unlabeled analyte during sample preparation and analysis, while being distinguishable by mass spectrometry.
Q2: I am observing unexpected mass shifts in my this compound internal standard. Could this be isotopic exchange?
While the 13C and 15N isotopes are stable, glyphosate has labile protons (on the amine, carboxyl, and phosphonate groups) that can readily exchange with deuterium from deuterated solvents (e.g., D2O). This is known as hydrogen-deuterium (H/D) exchange. If you are using deuterated solvents in your mobile phase or for sample preparation, you may observe an increase in the mass of your internal standard corresponding to the number of exchanged protons. This is a predictable chemical phenomenon and not an indication of instability or degradation of the 13C and 15N labels.
Q3: My this compound internal standard appears to be degrading. What are the common causes and how can I prevent this?
This compound, like its unlabeled counterpart, can degrade under certain conditions. The primary degradation product is aminomethylphosphonic acid (AMPA), which would also be isotopically labeled (AMPA-13C,15N).
Common Causes of Degradation:
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Microbial Activity: Glyphosate is primarily degraded by microbial metabolism in soil and water samples.[1]
-
High pH: Glyphosate is most stable at a pH of 5. Alkaline conditions can promote degradation.
-
Elevated Temperatures: High temperatures can accelerate the degradation of glyphosate. Decomposition has been observed to start at temperatures above 198°C.
-
Photodegradation: Although less significant than microbial degradation, exposure to light can contribute to the breakdown of glyphosate over time.
Preventative Measures:
-
Proper Storage: Store your this compound standard solution refrigerated (typically 2-8°C) and protected from light.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
-
Use High-Purity Solvents: Prepare stock and working solutions in high-purity, sterile water or a recommended solvent to minimize microbial contamination.
-
Control pH: For long-term storage of solutions, consider buffering to a slightly acidic pH if compatible with your analytical method.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can potentially affect the stability of the standard solution. Aliquot the standard into smaller, single-use vials if necessary.
Analytical Challenges
Q4: I'm experiencing poor peak shape (tailing or broadening) for both my analyte and internal standard. What could be the cause?
Poor peak shape for glyphosate is a common issue due to its polar, zwitterionic nature and its tendency to chelate with metals.
Potential Causes and Solutions:
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Metal Chelation: Glyphosate can interact with active metal sites in the LC system (e.g., stainless steel tubing, frits, column hardware), leading to peak tailing.
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Solution: Passivate your LC system by flushing with a solution of EDTA. You can also add a small amount of EDTA to your mobile phase or sample diluent to chelate metal ions.
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Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) do not provide adequate retention for the highly polar glyphosate molecule.
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Solution: Utilize specialized columns such as those with mixed-mode (ion-exchange/reversed-phase), HILIC (Hydrophilic Interaction Liquid Chromatography), or porous graphitic carbon stationary phases.
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Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
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Solution: Ensure your sample solvent is of similar or weaker strength than your starting mobile phase conditions.
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Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
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Solution: Use a guard column and implement a robust column washing procedure between analytical batches.
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Q5: My recovery of this compound is low and inconsistent. What should I investigate?
Low and variable recovery is often related to sample preparation and matrix effects.
Troubleshooting Steps:
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Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inaccurate quantification.[4]
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Solution: Dilute your sample extract to reduce the concentration of interfering matrix components. Improve your sample cleanup procedure using solid-phase extraction (SPE) with appropriate sorbents (e.g., cation-exchange). The use of an isotopically labeled internal standard is intended to compensate for matrix effects, but severe suppression can still be problematic.
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Incomplete Derivatization: If using a derivatization method (e.g., with FMOC-Cl), the reaction may be incomplete for the internal standard.
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Solution: Optimize derivatization parameters such as pH (typically pH 9-10), reagent concentration, reaction time, and temperature. Ensure the absence of primary and secondary amines in your reagents that could compete for the derivatizing agent.
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Analyte Loss During Sample Preparation: Glyphosate can adsorb to glass surfaces.
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Solution: Use polypropylene or other plastic labware for sample collection, preparation, and storage.
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Q6: The ratio of my analyte to internal standard is not consistent across my calibration curve. What could be the problem?
This issue points towards a problem that is affecting the analyte and the internal standard differently.
Possible Causes:
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Contamination of Internal Standard: The internal standard solution may be contaminated with the unlabeled analyte. Prepare fresh dilutions from your stock solutions.
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Differential Matrix Effects: In some complex matrices, the matrix effect on the analyte and the internal standard may not be identical, although this is less common with a co-eluting stable isotope-labeled standard.
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In-source Fragmentation: High source temperatures or voltages in the mass spectrometer can cause fragmentation of the analyte or internal standard before mass analysis. If the fragmentation pattern differs significantly between the labeled and unlabeled compound, it could affect the ratio. Review and optimize your MS source conditions.
Quantitative Data Summary
Table 1: Stability of Glyphosate in Water Samples
| Condition | Half-life (days) | Reference |
| Underivatized, Raw Water | 169 - 223 | [5] |
| Derivatized with FMOC-Cl | Stable for at least 64 days (within 20% of initial concentration) |
Table 2: Impact of Matrix Effects on Glyphosate Quantification by LC-MS/MS
| Matrix | Analytical Method | Observed Matrix Effect | Reference |
| Wheat and Rye | LC-ESI-MS | Severe ion suppression (can be >90%) | |
| Various Foods (Cucumber, Strawberry, Soybean, Rice, Milk, Liver, Kidney) | IC-MS/MS | Signal suppression, but generally within ±20% deviation | |
| Various Foods (as above) | LC-MS/MS (HILIC) | More variable signal suppression, sometimes >20% deviation |
Experimental Protocols
Protocol 1: Analysis of Glyphosate in Water by Direct Injection LC-MS/MS
This protocol is a general guideline and may require optimization for specific instrumentation and water matrices.
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Sample Preparation:
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Collect water samples in polypropylene containers.
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To a 15 mL aliquot of the water sample, add the this compound internal standard to a final concentration of 20 µg/L.
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Add 200 µL of a 2 g/L EDTA solution to chelate metal ions.
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Vortex the sample and transfer an aliquot to a polypropylene autosampler vial.
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LC-MS/MS Conditions:
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LC Column: Acclaim™ Mixed-Mode WAX-1 (3 µm, 50 mm × 3 mm) or similar.
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Mobile Phase A: 50:50 methanol:water.
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Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 50 µL.
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Gradient: A suitable gradient to separate glyphosate from matrix interferences (e.g., start at 40% B, increase to 100% B).
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Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
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MRM Transitions: Monitor appropriate precursor and product ions for both unlabeled glyphosate and this compound. For example:
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Glyphosate: 168 -> 63 m/z
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This compound: 171 -> 63 m/z
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Protocol 2: Analysis of Glyphosate in Soil by LC-MS/MS with FMOC-Cl Derivatization
This protocol is a general guideline for the extraction and derivatization of glyphosate from soil samples.
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Extraction:
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Weigh 10 g of soil into a polypropylene centrifuge tube.
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Spike the sample with an appropriate amount of this compound internal standard.
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Add 25 mL of 1 N NaOH and shake vigorously for 30 minutes.
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Centrifuge the sample at 6000 rpm for 5 minutes.
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Collect the supernatant for derivatization.
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Derivatization:
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Take a 1 mL aliquot of the supernatant.
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Add borate buffer (pH 9-10) to ensure alkaline conditions.
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Add a freshly prepared solution of FMOC-Cl in acetonitrile. The molar ratio of FMOC-Cl to the expected maximum glyphosate concentration should be in excess.
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Vortex and allow the reaction to proceed at room temperature (e.g., 2 hours to overnight).
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Stop the reaction by adding an acid (e.g., phosphoric acid).
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Cleanup and Analysis:
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Perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) to remove excess FMOC-Cl.
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Analyze the aqueous layer by reversed-phase LC-MS/MS, monitoring the appropriate MRM transitions for the FMOC-derivatized glyphosate and its labeled internal standard.
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Visualizations
Caption: Hydrogen-Deuterium (H/D) exchange process in Glyphosate.
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for Glyphosate analysis.
References
Minimizing background contamination in Glyphosate-13C,15N analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background contamination during Glyphosate-13C,15N analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing high background noise in my LC-MS/MS chromatograms, interfering with the detection of my target analytes. What are the potential sources and how can I reduce it?
High background noise in LC-MS/MS analysis can originate from various sources.[1] A systematic approach is necessary to identify and eliminate the cause.
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Mobile Phase Contamination: Impurities in solvents or additives can introduce background ions.[1][2] Microbial growth in aqueous mobile phases is also a common issue.[1][2]
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Solution: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them. To prevent microbial growth, consider adding a small percentage (e.g., 10%) of organic solvent to aqueous phases and flush the system with organic solvent when not in use for extended periods.
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Sample Matrix Effects: The sample matrix itself can cause ion suppression or enhancement, leading to a noisy baseline.
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Solution: Implement a robust sample cleanup procedure. Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.
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System Contamination: Residues from previous samples, column bleed, or contaminants from tubing and fittings can all contribute to high background.
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Solution: Regularly flush the LC system, including the autosampler and column, with a strong solvent wash. Ensure all tubing and fittings are clean and made of appropriate materials that do not leach contaminants.
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Q2: My blank injections are showing significant peaks for this compound. What is causing this carry-over and how can I prevent it?
Carry-over is a common problem where analytes from a previous, more concentrated sample appear in subsequent injections.
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Injector Contamination: The injector needle and rotor seal are common sites for analyte adsorption.
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Solution: Optimize the needle wash procedure in your autosampler method. Use a strong, appropriate solvent for the wash. Some methods advise injecting a reagent blank after a high-concentration sample to minimize false positives in the next sample.
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Column Contamination: Glyphosate and its analogs are polar and can be retained on the column, eluting slowly over subsequent runs.
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Solution: A thorough column wash between injections is crucial. If carry-over persists, a more aggressive column cleaning procedure or even column replacement may be necessary.
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MS Source Contamination: The mass spectrometer's ion source can become contaminated over time.
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Solution: Regular cleaning of the ion source components, as recommended by the instrument manufacturer, is essential for maintaining low background and sensitivity.
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Q3: I am seeing inconsistent retention times for my analytes. What could be the cause?
Shifts in retention time can compromise the identification and quantification of your analytes.
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Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to retention time drift.
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Solution: Ensure precise and consistent mobile phase preparation. Degas the solvents and keep the bottles capped to prevent evaporation of the more volatile components.
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
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Solution: Use a guard column to protect the analytical column from strongly retained matrix components. If retention times continue to shift, the column may need to be replaced.
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Flow Rate Fluctuation: Inconsistent flow from the LC pump will directly affect retention times.
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Solution: Regularly maintain the LC pump, including checking for leaks and replacing worn seals.
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Frequently Asked Questions (FAQs)
Q1: Why is it important to use plastic containers for storing glyphosate standards and samples?
Glyphosate has a high affinity for glass surfaces and can adsorb to them, leading to inaccurate concentration measurements. Therefore, it is recommended to use polypropylene or other suitable plastic tubes and containers for storing stock solutions, standards, and samples to avoid this issue.
Q2: What is the purpose of adding EDTA to my samples?
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent. It is often added to samples to bind metal ions that can form complexes with glyphosate, which can interfere with the analysis.
Q3: Is derivatization necessary for this compound analysis?
While some methods utilize derivatization with agents like 9-fluorenylmethylchloroformate (FMOC-Cl) to improve chromatographic separation and sensitivity, direct analysis without derivatization is also possible and can reduce potential interference from derivatization by-products. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Q4: How can I minimize glyphosate contamination from the laboratory environment?
Glyphosate is a widely used herbicide and can be present in the environment, including dust particles.
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Dedicated Glassware and Equipment: Use glassware and equipment exclusively for glyphosate analysis.
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Personal Protective Equipment (PPE): Always wear gloves and a lab coat. Change gloves frequently, especially after handling standards or concentrated samples.
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Clean Workspace: Regularly clean laboratory benches and surfaces to remove any dust or residues.
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Sample Handling: Minimize the exposure of samples to the laboratory environment.
Quantitative Data Summary
The following tables summarize key performance metrics from various analytical methods for glyphosate, which can serve as a benchmark for a well-controlled analysis with minimized background.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Citation |
| Glyphosate | Water | 0.084 µg/L | 0.1 µg/L | |
| Glyphosate | Honey | - | 25 ng/g | |
| Glyphosate | Human Urine | 0.14 ng/mL | 0.48 ng/mL | |
| Glyphosate | Milk | - | 10 µg/L | |
| AMPA | Water | 0.078 µg/L | 0.1 µg/L | |
| AMPA | Honey | - | 25 ng/g | |
| AMPA | Human Urine | 0.12 ng/mL | 0.40 ng/mL | |
| AMPA | Milk | - | 10 µg/L |
Table 2: Analyte Recovery Rates
| Analyte | Matrix | Fortification Level | Mean Recovery (%) | Citation |
| Glyphosate | Human Urine | 0.5, 5, 50 ng/mL | 79.1 - 119% | |
| Glyphosate | Milk | 10, 100, 1000 µg/L | 89 - 107% | |
| Glyphosate | Food Samples | - | 84.2 - 115.6% | |
| AMPA | Human Urine | 0.5, 5, 50 ng/mL | 79.1 - 119% | |
| AMPA | Milk | 10, 100, 1000 µg/L | 89 - 107% | |
| AMPA | Food Samples | - | 84.2 - 115.6% |
Experimental Protocol for Minimizing Background Contamination
This protocol outlines the key steps to minimize background contamination during the analysis of this compound.
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Materials and Reagents
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Use LC-MS grade water, acetonitrile, methanol, and formic acid.
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Prepare all standards and store samples in polypropylene tubes.
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Use dedicated, thoroughly cleaned glassware for mobile phase preparation.
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Glassware and Plasticware Cleaning
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All reusable glassware and plasticware should be washed with a laboratory-grade detergent.
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Rinse thoroughly with tap water, followed by a rinse with deionized water, and a final rinse with LC-MS grade water.
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Where appropriate, bake glassware in a muffle furnace to remove organic residues.
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Sample Collection and Handling
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Use appropriate sample collection containers (e.g., polypropylene) to prevent analyte loss due to adsorption.
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Filter water samples through a 0.7-µm glass-fiber filter.
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Store samples at 4°C until analysis to minimize degradation.
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Sample Preparation
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Fortify samples with isotopically labeled internal standards (e.g., Glyphosate-13C2,15N) early in the preparation process to correct for matrix effects and recovery losses.
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For complex matrices like honey or milk, perform a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences.
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LC-MS/MS System Preparation and Operation
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Flush the entire LC system, including the pump, autosampler, and tubing, with a fresh, high-purity mobile phase before starting an analytical sequence.
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Use a guard column to protect the analytical column.
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Incorporate regular blank injections (using LC-MS grade water or mobile phase) in your analytical sequence to monitor for carry-over and background contamination.
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If high background is observed, perform system cleaning as per the manufacturer's recommendations. This may include flushing with a sequence of solvents of decreasing polarity.
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Regularly clean the mass spectrometer's ion source to prevent the buildup of contaminants.
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Visual Troubleshooting Workflows
The following diagrams provide a logical workflow for troubleshooting common contamination issues.
Caption: Troubleshooting workflow for identifying sources of background contamination.
Caption: General experimental workflow for sample preparation to minimize contamination.
References
Calibration curve and linearity problems for Glyphosate-13C,15N.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves and linearity in the analysis of Glyphosate-13C,15N.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in glyphosate analysis?
A1: this compound is an isotopically labeled internal standard (IL-IS) used in the quantitative analysis of glyphosate. Since it has a nearly identical chemical structure and physicochemical properties to the native glyphosate, it co-elutes and experiences similar matrix effects during sample preparation and analysis. This allows for accurate correction of variations in extraction recovery and instrument response, leading to more precise and reliable quantification of glyphosate.
Q2: What are the common analytical techniques for glyphosate and its internal standard?
A2: The most widely used and preferred method for the detection and quantification of glyphosate and its isotopically labeled internal standard is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for analyzing complex matrices like food and environmental samples.[1] Due to glyphosate's high polarity, derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to improve its retention on reversed-phase chromatography columns.[2] However, direct injection methods without derivatization have also been developed.
Q3: What are the typical acceptance criteria for a calibration curve in glyphosate analysis?
A3: A common acceptance criterion for the linearity of a calibration curve is a coefficient of determination (R²) value greater than 0.99. Additionally, the residuals for each calibration point should typically be within ±20%. The limit of quantification (LOQ) is established as the lowest concentration on the calibration curve where both accuracy and precision meet predefined criteria, often with mean accuracies between 70-120% and a relative standard deviation (RSD) of ≤20%.
Q4: What are matrix effects and how do they impact glyphosate analysis?
A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the target analyte.
Troubleshooting Guide for Calibration Curve and Linearity Problems
This guide addresses common issues encountered during the development and use of calibration curves for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (R² < 0.99) | Inaccurate preparation of calibration standards. | Prepare fresh calibration standards and verify their concentrations. |
| Inappropriate calibration range (too wide or too narrow). | Adjust the concentration range of the calibration standards to bracket the expected sample concentrations. | |
| Saturation of the detector at high concentrations. | Dilute the higher concentration standards and re-inject. | |
| Non-optimized chromatographic conditions leading to poor peak shape. | Optimize the mobile phase composition, gradient, and column temperature. | |
| Inconsistent Response of Internal Standard | Degradation of the this compound standard. | Prepare a fresh internal standard working solution from a reliable stock. |
| Inconsistent spiking of the internal standard. | Ensure precise and consistent addition of the internal standard to all samples and standards using calibrated pipettes. | |
| Instability of the derivatized internal standard. | If using derivatization, investigate the stability of the derivatized product over time and under different storage conditions. | |
| High Variability at Low Concentrations | Low signal-to-noise ratio. | Optimize MS/MS parameters (e.g., collision energy, cone voltage) to improve sensitivity. |
| Contamination of the system or blank. | Clean the LC system and use high-purity solvents and reagents. Analyze a blank sample to check for contamination. | |
| Adsorption of the analyte to sample containers or LC system components. | Use polypropylene vials and PEEK tubing to minimize adsorption. Consider adding a chelating agent like EDTA to the sample. | |
| Non-linear Response (Curve Bending) | Matrix effects that are not fully compensated by the internal standard. | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like solid-phase extraction (SPE). |
| Incomplete derivatization at different concentration levels. | Optimize the derivatization reaction conditions, including reagent concentration, pH, reaction time, and temperature. | |
| Isotopic contribution from the native analyte to the internal standard signal at high concentrations. | This is generally not an issue with 13C and 15N labeling but can be a factor with other isotopes. Ensure correct mass transitions are monitored. |
Experimental Protocol: Generating a Reliable Calibration Curve for Glyphosate Analysis using this compound
This protocol outlines a general procedure for creating a calibration curve for the quantification of glyphosate in a given matrix using LC-MS/MS and an isotopically labeled internal standard.
1. Preparation of Stock and Working Solutions:
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Glyphosate Stock Solution (1 mg/mL): Accurately weigh and dissolve a certified reference standard of glyphosate in a suitable solvent (e.g., ultrapure water).
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This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the glyphosate stock solution.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glyphosate stock solution. The concentration range should be chosen to cover the expected concentration of glyphosate in the samples.
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IS Working Solution: Prepare a working solution of this compound at a fixed concentration that will be added to all calibration standards and samples.
2. Calibration Curve Preparation:
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Prepare a set of at least five calibration standards by spiking a known volume of the appropriate glyphosate working standard solution into a blank matrix extract.
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Add a constant volume of the IS working solution to each calibration standard.
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The final concentration of the IS should be consistent across all standards and samples.
3. Sample Preparation (General Example with Derivatization):
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To a known volume or weight of the sample, add the same constant volume of the IS working solution as used for the calibration standards.
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Perform sample extraction using a suitable method (e.g., solid-phase extraction).
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Adjust the pH of the extract to be alkaline (e.g., pH 9 with a borate buffer).
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Add the derivatizing agent (e.g., FMOC-Cl in acetonitrile) and allow the reaction to proceed under optimized conditions (e.g., specific time and temperature).
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Quench the reaction if necessary and prepare the final extract for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
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Inject the prepared calibration standards and samples into the LC-MS/MS system.
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Use a suitable chromatography column (e.g., HILIC or a reversed-phase column designed for polar compounds).
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Optimize the mobile phase and gradient to achieve good chromatographic separation and peak shape for both glyphosate and this compound.
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Set up the mass spectrometer to monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard for confirmation and quantification.
5. Data Analysis:
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Integrate the peak areas for both the glyphosate and this compound MRM transitions.
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Calculate the response ratio (analyte peak area / IS peak area) for each calibration standard.
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Plot the response ratio against the known concentration of each calibration standard.
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Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
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Use the calibration curve to calculate the concentration of glyphosate in the unknown samples based on their measured response ratios.
Visualizations
Caption: A flowchart illustrating the troubleshooting steps for addressing calibration curve and linearity problems.
Caption: A diagram showing the workflow for creating a calibration curve for glyphosate analysis.
References
Technical Support Center: Optimizing Derivatization of Glyphosate-13C,15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of Glyphosate-13C,15N.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of glyphosate necessary for analysis?
A1: Glyphosate is a polar, water-soluble compound with low volatility, making it challenging to analyze directly using techniques like gas chromatography (GC) or reversed-phase liquid chromatography (LC).[1][2][3][4][5] Derivatization converts glyphosate into a less polar and more volatile derivative, improving its chromatographic retention, peak shape, and detectability. The most common derivatizing agent used is 9-fluorenylmethyl chloroformate (FMOC-Cl).
Q2: Are the derivatization conditions for this compound different from unlabeled glyphosate?
A2: The chemical properties of this compound are nearly identical to those of unlabeled glyphosate. Therefore, the derivatization reaction conditions are generally considered to be the same for both the labeled and unlabeled forms. The primary purpose of using an isotopically labeled internal standard like this compound is to compensate for any variability in the derivatization process and matrix effects during analysis, thereby improving the accuracy and precision of quantification.
Q3: What is the role of borate buffer in the derivatization reaction with FMOC-Cl?
A3: The derivatization of glyphosate with FMOC-Cl proceeds efficiently under alkaline conditions, typically at a pH of 9 or higher. Borate buffer is commonly used to maintain this alkaline pH, which facilitates the reaction between the amino group of glyphosate and FMOC-Cl.
Q4: Why is EDTA often included in the derivatization reaction mixture?
A4: Glyphosate is known to chelate with metal ions, which can be present in samples and reagents. This chelation can interfere with the derivatization reaction and subsequent chromatographic analysis, leading to poor peak shape and reduced recovery. Ethylenediaminetetraacetic acid (EDTA) is added as a chelating agent to bind these metal ions, preventing their interference.
Q5: What are the potential consequences of using an excess of the derivatizing agent (FMOC-Cl)?
A5: While a molar excess of FMOC-Cl is necessary to ensure complete derivatization, a large excess can lead to the formation of byproducts, primarily FMOC-OH, through hydrolysis. This byproduct can interfere with the chromatographic analysis of the derivatized glyphosate. Some methods include a wash step with a nonpolar solvent like diethyl ether to remove excess FMOC-Cl.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Derivatization Product | Incorrect pH: The reaction mixture is not sufficiently alkaline. | Ensure the borate buffer is correctly prepared and has a pH of at least 9. Verify the final pH of the reaction mixture. |
| Insufficient Derivatizing Agent: The amount of FMOC-Cl is not enough to react with all the glyphosate. | Increase the concentration of FMOC-Cl. A molar excess is required for complete derivatization. | |
| Presence of Interfering Substances: Metal ions in the sample are chelating with glyphosate. | Add EDTA to the reaction mixture to chelate metal ions. | |
| Inadequate Reaction Time or Temperature: The reaction has not proceeded to completion. | Increase the reaction time or temperature. While some studies show rapid derivatization at room temperature, others recommend longer incubation times (e.g., 30 minutes to 4 hours) or elevated temperatures (e.g., 50°C). | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal Chromatographic Conditions: Issues with the analytical column or mobile phase. | Optimize the LC method, including the column type, mobile phase composition, and gradient. Acidification of the mobile phase can sometimes improve peak shape. |
| Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the peak. | Improve sample cleanup procedures. The use of an isotopically labeled internal standard like this compound is crucial to compensate for matrix effects. | |
| Interaction with Metal Ions: Residual metal ions are interacting with the derivatized analyte. | Ensure sufficient EDTA was used during derivatization. Using plasticware instead of glassware can also minimize metal contamination. | |
| Non-linear Calibration Curve | Incomplete Derivatization at Higher Concentrations: The amount of derivatizing agent is insufficient for higher concentration standards. | Ensure a sufficient excess of FMOC-Cl is used across the entire calibration range. |
| Detector Saturation: The detector response is no longer linear at high concentrations. | Dilute the higher concentration standards and samples to fall within the linear range of the detector. | |
| Variability in Derivatization Efficiency: Inconsistent reaction conditions across standards. | Ensure precise and consistent addition of all reagents and uniform reaction conditions (time, temperature) for all calibration standards and samples. | |
| Presence of Interfering Peaks | Excess Derivatizing Agent or Byproducts: Peaks from unreacted FMOC-Cl or its hydrolysis product (FMOC-OH). | Optimize the amount of FMOC-Cl used. Incorporate a wash step with a nonpolar solvent (e.g., diethyl ether) after derivatization to remove excess reagent. |
| Matrix Components: Other compounds in the sample are being derivatized or are co-eluting. | Enhance the sample cleanup procedure before derivatization. Adjust the chromatographic method to improve the separation of the target analyte from interferences. |
Experimental Protocols
Protocol 1: FMOC-Cl Derivatization for LC-MS/MS Analysis
This protocol is a synthesis of commonly reported methods for the derivatization of glyphosate.
Materials:
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This compound standard solution
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Unlabeled glyphosate standard solutions for calibration
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Borate buffer (e.g., 0.5 M, pH 9.0)
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EDTA solution (e.g., 0.1 M)
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FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile)
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Phosphoric acid solution (for reaction quenching, optional)
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Diethyl ether (for washing, optional)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
Procedure:
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To a 1.0 mL aliquot of the sample or standard solution in a polypropylene tube, add the this compound internal standard.
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Add 0.5 mL of borate buffer (pH 9.0) and 0.1 mL of EDTA solution. Vortex to mix.
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Add 0.5 mL of FMOC-Cl solution.
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Vortex the mixture immediately for at least 30 seconds.
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Allow the reaction to proceed at room temperature for a specified time (optimization may be required, typically ranging from 30 minutes to 4 hours). Alternatively, the reaction can be carried out at an elevated temperature (e.g., 50°C) for a shorter duration.
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(Optional) To stop the reaction, acidify the mixture with a small volume of phosphoric acid.
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(Optional) To remove excess FMOC-Cl, add 2 mL of diethyl ether, vortex, and centrifuge. Discard the upper organic layer. Repeat the wash step if necessary.
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Transfer an aliquot of the final aqueous solution for LC-MS/MS analysis.
Data Presentation
Table 1: Influence of Reaction Time and Temperature on Derivatization Efficiency
| Reaction Time (minutes) | Reaction Temperature (°C) | Relative Peak Area of Derivatized Glyphosate | Reference |
| 5 | Room Temperature | 95% | |
| 30 | Room Temperature | 100% | |
| 240 (4 hours) | Room Temperature | 100% | |
| 20 | 50 | 100% | |
| 30 | 120 | Optimized for specific method |
Note: The data presented are illustrative and synthesized from multiple sources. Actual results may vary depending on the specific experimental conditions.
Table 2: Effect of FMOC-Cl Concentration on Derivatization Yield
| Molar Ratio (FMOC-Cl : Glyphosate) | Relative Derivatization Yield | Observation | Reference |
| 1:1 | Incomplete | Insufficient reagent for complete reaction. | |
| 5:1 | ~98% | Significant increase in yield. | |
| >10:1 | ~100% | Yield plateaus, but risk of byproduct formation increases. |
Note: This table provides a conceptual summary based on findings in the literature. Optimal ratios should be determined empirically.
Visualizations
Caption: Workflow for the derivatization of this compound with FMOC-Cl.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. hh-ra.org [hh-ra.org]
Validation & Comparative
A Guide to Method Validation for Glyphosate Analysis Using Glyphosate-¹³C,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the analysis of glyphosate in various matrices, emphasizing the use of Glyphosate-¹³C,¹⁵N as an internal standard. The inclusion of a stable isotope-labeled internal standard is a critical component in modern analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response. This document summarizes key performance characteristics from various studies, outlines detailed experimental protocols, and presents visual workflows to aid in the development and validation of robust analytical methods for glyphosate.
Comparative Analysis of Method Performance
The use of Glyphosate-¹³C,¹⁵N as an internal standard significantly improves the accuracy and precision of glyphosate quantification across diverse and complex matrices. The following tables summarize the performance of validated LC-MS/MS methods utilizing this internal standard in food, urine, and water samples.
Table 1: Method Performance in Food Matrices
| Matrix | Linearity (ng/mL or ng/g) | Recovery (%) | Precision (RSD %) | LOQ (ng/g) | Reference |
| Various Foods | Matrix matched | 70-120 | < 25 | < 10 (most matrices) | [1] |
| Honey | 2.5 - 250 | 87-102 | < 12 | 16 | [2] |
| Cereals | Not specified | 80-132 | < 20 | 10 ppb | [3] |
| Foods of Animal Origin | Not specified | Not specified | ≤ 20 | Not specified | [4] |
Table 2: Method Performance in Urine
| Linearity (ng/mL) | Recovery (%) | Precision (Intra-day RSD %) | Precision (Inter-day RSD %) | LOQ (ng/mL) | Reference |
| 0.1 - 100 | 79.1 - 84.4 | 3.13 - 10.8 | 5.93 - 12.9 | 0.48 | [5] |
| 0.1 - 50 | Not specified | 1.06 - 2.49 | 2.01 - 3.58 | 0.1 | |
| Not specified | 91 - 102 | 1.3 - 9.8 | Not specified | 0.1 µg/L |
Table 3: Method Performance in Water
| Linearity (ng/L) | Recovery (%) | Precision (RSD %) | LOQ (ng/L) | Reference |
| 10 - 200 | Not specified | Not specified | Not specified | |
| 0.02 - 0.05 µg/L | 80 - 120 | < 6 | 20 | |
| 0.05 - 0.5 µg/L | 99 - 114 | 2 - 7 | Not specified |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analysis of glyphosate using Glyphosate-¹³C,¹⁵N as an internal standard.
Sample Preparation (General Workflow)
A common approach for extracting glyphosate from various matrices involves an aqueous extraction, often with additives to improve recovery and chelate metal ions, followed by a cleanup step.
-
Extraction: Samples are typically extracted with an aqueous solution. For food matrices, a common extraction solvent is a mixture of 50 mM acetic acid and 10 mM EDTA in water. For urine samples, a simple dilution or a solid-phase extraction (SPE) is often employed.
-
Internal Standard Spiking: A known amount of Glyphosate-¹³C,¹⁵N internal standard is added to the sample at the beginning of the preparation process to account for any losses during extraction and cleanup, as well as to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
-
Cleanup: Solid-phase extraction (SPE) with cartridges like Oasis HLB is frequently used to remove interfering matrix components. For some methods, a "dilute and shoot" approach is sufficient, especially for cleaner matrices like urine or water.
-
Final Extract Preparation: The cleaned-up extract is typically filtered before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The high polarity of glyphosate presents a challenge for retention on conventional reversed-phase liquid chromatography columns. Therefore, specialized columns or derivatization are often employed. However, direct analysis without derivatization is becoming more common with advancements in column technology.
-
Chromatography:
-
Column: Anionic polar pesticide columns or mixed-mode columns with weak anion-exchange and cation-exchange properties are often used for direct analysis.
-
Mobile Phase: A typical mobile phase consists of an aqueous component with an acid, such as formic acid, and an organic modifier like acetonitrile or methanol.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of glyphosate and its internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Two precursor/product ion transitions are typically monitored for each analyte to ensure accurate identification. The transition for Glyphosate-¹³C,¹⁵N is monitored alongside the native glyphosate transitions.
-
Visualizing the Workflow and Method Validation Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in the method validation.
Caption: Experimental workflow for glyphosate analysis.
Caption: Key parameters in method validation.
Conclusion
The use of Glyphosate-¹³C,¹⁵N as an internal standard is indispensable for the accurate and precise quantification of glyphosate in a variety of complex matrices. The data presented in this guide, compiled from multiple studies, demonstrates that well-validated LC-MS/MS methods incorporating this internal standard can achieve the low detection limits and high levels of accuracy and precision required for regulatory compliance and research applications. The detailed protocols and visual workflows provided herein serve as a valuable resource for laboratories seeking to establish or refine their analytical methods for glyphosate.
References
- 1. fda.gov [fda.gov]
- 2. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 3. Simplified LC-MS/MS for Herbicides in Cereals [sigmaaldrich.com]
- 4. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopically Labeled Glyphosate Standards: A Comparative Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of glyphosate is paramount. Isotopically labeled internal standards are indispensable tools in mass spectrometry-based methods, ensuring precision and accuracy by correcting for matrix effects and variations during sample processing. This guide provides a detailed comparison of Glyphosate-13C,15N with other commercially available isotopically labeled glyphosate standards, supported by experimental data and protocols.
The use of stable isotope-labeled compounds is a cornerstone of quantitative analysis in mass spectrometry, particularly for environmental monitoring and food safety testing.[1] These standards are crucial for meeting the stringent regulatory requirements for residue analysis in various samples.[1] In the analysis of the widely used herbicide glyphosate, a variety of isotopically labeled standards are available, each with distinct characteristics. This guide focuses on a comparative overview of these standards to aid researchers in selecting the most appropriate one for their analytical needs.
Comparison of Isotopically Labeled Glyphosate Standards
The choice of an internal standard can significantly impact the reliability of analytical results. Key considerations include isotopic and chemical purity, the degree of mass separation from the unlabeled analyte, and the potential for isotopic crosstalk. The following table summarizes the specifications of several common isotopically labeled glyphosate standards.
| Standard | Molecular Formula | Labeled Positions | Isotopic Purity | Chemical Purity | Mass Shift (vs. Unlabeled) | Vendor Example(s) |
| This compound | C₂¹³CH₈¹⁵NO₅P | 1x ¹³C, 1x ¹⁵N | ¹³C: 99%; ¹⁵N: 98+% | >96% | +2 | Cambridge Isotope Laboratories[2], Sigma-Aldrich[3] |
| Glyphosate-13C₂,15N | ¹³C₂H₈¹⁵NO₅P | 2x ¹³C, 1x ¹⁵N | Not specified | Not specified | +3 | MedchemExpress[4], Toronto Research Chemicals |
| Glyphosate-¹³C₃,¹⁵N | ¹³C₃H₈¹⁵NO₅P | 3x ¹³C, 1x ¹⁵N | ¹³C: 99%; ¹⁵N: 98% | >98% | +4 | Cambridge Isotope Laboratories |
Key Considerations:
-
Mass Shift: A larger mass shift between the standard and the analyte is generally preferable to minimize potential spectral interference, especially in complex matrices. Standards with multiple labels, such as Glyphosate-¹³C₃,¹⁵N, offer the greatest mass separation.
-
Isotopic Purity: High isotopic purity is essential to prevent contributions from the internal standard to the analyte signal (isotopic crosstalk), which can lead to inaccurate quantification.
-
Chemical Purity: High chemical purity ensures that the standard is free from unlabeled glyphosate and other impurities that could interfere with the analysis.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation.
Experimental Methodologies for Glyphosate Analysis
The analysis of glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), can be challenging due to their high polarity. Various methods have been developed, often involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of isotopically labeled internal standards is a common feature of these methods.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of glyphosate in environmental or food samples using an isotopically labeled internal standard.
Detailed Experimental Protocols
The table below summarizes key parameters from published methods for the analysis of glyphosate using different isotopically labeled standards. These methods highlight both derivatization and direct injection approaches.
| Parameter | Method 1 (Direct Injection) | Method 2 (Derivatization) | Method 3 (Honey Analysis) |
| Internal Standard(s) | Glyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N,D₂ | Glyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N,methylene-D₂ | ¹³C₂,¹⁵N-glyphosate, ¹³C,¹⁵N-AMPA |
| Sample Matrix | Drinking Water | Water | Honey |
| Sample Preparation | Addition of EDTA, direct injection. | Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), automated online solid-phase extraction (SPE). | Derivatization with FMOC-Cl, online solid-phase extraction. |
| LC Column | ACQUITY Premier UPLC System | Not specified | Not specified |
| Mobile Phase | LC-MS grade solvents and additives. | Not specified | Not specified |
| Ionization Mode | Not specified (typically ESI negative) | Not specified (typically ESI negative) | Not specified (typically ESI negative) |
| MRM Transitions (Analyte) | Not specified | Not specified | Glyphosate: m/z 168 -> 63, 81 |
| MRM Transitions (IS) | Not specified | Glyphosate IS: m/z 171 -> 63 | ¹³C₂,¹⁵N-glyphosate: m/z 171 -> 63 |
Note on Derivatization: Derivatization with reagents like FMOC-Cl is often employed to improve the chromatographic retention of the polar glyphosate and AMPA molecules on reversed-phase columns. However, direct injection methods are also available and can simplify sample preparation.
Performance and Applications
Isotopically labeled glyphosate standards, including this compound and its multi-labeled counterparts, are widely used in various applications:
-
Environmental Monitoring: Tracing the fate and degradation of glyphosate in soil and water systems. Studies have utilized ¹³C₂-¹⁵N-glyphosate to investigate its leaching and transformation in field lysimeters.
-
Food Safety: Quantifying glyphosate residues in food commodities to ensure compliance with regulatory limits.
-
Forensic Toxicology: Determining glyphosate levels in biological specimens in cases of suspected poisoning.
-
Metabolic Studies: Investigating the metabolic stability and pathways of glyphosate.
The use of dual-labeled standards like this compound allows for compound-specific isotope analysis (CSIA), which can help in distinguishing between different sources of glyphosate contamination and understanding its degradation pathways.
Conclusion
The selection of an appropriate isotopically labeled internal standard is a critical decision in the development of robust and reliable methods for glyphosate quantification. While this compound is a widely used and effective standard, alternatives with a higher degree of isotopic labeling, such as Glyphosate-¹³C₃,¹⁵N, offer a larger mass shift that can be advantageous in minimizing spectral interferences.
The choice between analytical approaches, such as those involving derivatization versus direct injection, will depend on the specific sample matrix, available instrumentation, and desired sensitivity. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to make informed decisions and develop optimized analytical methods for the challenging task of glyphosate analysis.
References
Inter-laboratory Comparison for the Quantification of Glyphosate with Glyphosate-13C,15N: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of glyphosate, with a focus on the performance of methods utilizing Glyphosate-13C,15N as an internal standard. The data presented is compiled from various inter-laboratory studies and single-laboratory validations to offer a comprehensive overview for professionals in research and drug development.
Data Presentation: Performance in Inter-laboratory Studies
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based quantification to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The following tables summarize the performance of methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in collaborative studies and proficiency tests.
Table 1: Inter-laboratory Study Results for Glyphosate Quantification in Crops
| Parameter | Mean Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Glyphosate | 91 | 11 | 16 |
| AMPA | 87 | 16 | 25 |
| Data from an AOAC collaborative study involving 12 laboratories analyzing glyphosate and its metabolite AMPA in corn grain, soya forage, and walnut nutmeat. The method involved derivatization followed by gas chromatography with mass-selective detection (GC-MSD)[1]. |
Table 2: Inter-laboratory Study Results for Glyphosate Quantification in Drinking Water
| Parameter | Trueness (%) | Repeatability (RSDr) (%) | Between-Laboratory Reproducibility (RSDBLR) (%) |
| Glyphosate | 82 - 110 | 2.6 - 22 | 10 - 16 |
| Results from a multi-laboratory validation study for the direct analysis of glyphosate in drinking water by LC-MS/MS using Glyphosate-13C2,15N as an internal standard. |
Table 3: Single-Laboratory Validation Data for Glyphosate in Various Food Matrices
| Matrix | Spike Level (ng/g) | Mean Recovery (%) | Precision (RSD) (%) |
| Various Foods | 20, 50, 250, 500 | 70 - 120 (most) | < 25 |
| Honey | 25, 50, 100 | 84 - 108 | 2.3 - 12.8 |
| This table presents typical single-laboratory validation data. The first row is from an FDA study on twelve different food commodities[2]. The second row is from a study on honey, demonstrating good recovery and precision[3]. |
Comparison with Alternative Methods
While LC-MS/MS with a labeled internal standard is the gold standard, other techniques are available. Ion Chromatography-Mass Spectrometry (IC-MS/MS) has shown superior performance in terms of detection limits and reproducibility for polar pesticides like glyphosate[4]. However, LC-MS/MS remains widely used due to its robustness and the common availability of the instrumentation in analytical laboratories. The use of derivatizing agents like 9-fluorenylmethylchloroformate (FMOC-Cl) is a common strategy to improve the chromatography of glyphosate, a highly polar compound.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of glyphosate in food matrices by LC-MS/MS using this compound as an internal standard. This protocol is a synthesis of methodologies reported in various studies.
1. Sample Preparation
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add the extraction solvent. A common choice is an aqueous solution, sometimes with additives like acetic acid and EDTA. For some matrices, an organic solvent like methanol may be used.
-
Vortex or shake vigorously for a specified time (e.g., 10-30 minutes).
-
Centrifuge at a high speed (e.g., 4000-10000 rpm) for 10-15 minutes.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB or a cation/anion exchange resin) according to the manufacturer's instructions.
-
Load an aliquot of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a solvent that removes interferences but retains the analytes.
-
Elute the glyphosate and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
2. Derivatization (Optional, but common)
For methods involving derivatization to improve chromatographic performance:
-
To the dried extract, add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in a suitable solvent (e.g., acetonitrile) and a borate buffer to adjust the pH.
-
Heat the mixture at a specific temperature for a set time to allow the derivatization reaction to complete.
-
Acidify the reaction mixture to stop the reaction.
-
The derivatized sample is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar compounds, such as a mixed-mode, ion-exchange, or a porous graphitic carbon (PGC) column is often used.
-
Mobile Phase: A gradient elution is typically employed using a combination of aqueous and organic mobile phases, often with additives like formic acid or ammonium formate to improve ionization.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for glyphosate.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both glyphosate and its labeled internal standard are monitored.
-
4. Quantification
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of glyphosate and a constant concentration of the this compound internal standard.
-
The concentration of glyphosate in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of matrix-matched calibration standards is recommended to further mitigate matrix effects.
Visualizations
References
The Analytical Edge: Unpacking the Accuracy and Precision of Isotope Dilution Methods with Glyphosate-¹³C,¹⁵N
For researchers, scientists, and drug development professionals navigating the complexities of glyphosate quantification, the choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of isotope dilution mass spectrometry (IDMS) using Glyphosate-¹³C,¹⁵N against other common analytical techniques. Supported by experimental data, this document delves into the accuracy, precision, and procedural nuances of each method, offering a clear perspective for selecting the most appropriate approach for your research needs.
Isotope dilution, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for quantitative analysis.[1] This is due to its ability to correct for matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision.[1] The use of a stable isotope-labeled internal standard, such as Glyphosate-¹³C,¹⁵N, which is chemically identical to the analyte but mass-distinguishable, allows for precise correction of analyte loss at any stage of the analytical process.
This guide will compare the isotope dilution method using Glyphosate-¹³C,¹⁵N with three other widely used techniques for glyphosate analysis:
-
LC-MS/MS with External/Matrix-Matched Calibration: A common approach that does not use a stable isotope-labeled internal standard.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A derivatization-based method that has been historically used for glyphosate analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay technique.
Comparative Performance Analysis
The following tables summarize the quantitative performance of these methods based on published experimental data.
Table 1: Comparison of Accuracy (Recovery %) Across Different Analytical Methods
| Method | Matrix | Analyte | Fortification Level | Average Recovery (%) | Citation |
| LC-MS/MS with Isotope Dilution (Glyphosate-¹³C,¹⁵N or similar) | Milk (Bovine & Human) | Glyphosate | 10, 25, 2,500 µg/L | 89 - 107 | [2] |
| Urine (Human) | Glyphosate | 0.1, 2, 800 µg/L | 89 - 107 | [2] | |
| Honey | Glyphosate | 5, 50, 150 µg/kg | 95.2 - 105.3 | [3] | |
| Unroasted Coffee Beans | Glyphosate | 0.48, 0.96, 2.4 mg/kg | 92 - 112 | ||
| LC-MS/MS with External/Matrix-Matched Calibration | Water | Glyphosate | 20 - 160 ng/mL | 83 | |
| HPLC-FLD | Drinking Water | Glyphosate | 1 - 20 µg/L | 86 - 104 | |
| Surface Water | Glyphosate | 2.5 - 60 µg/L | 91 - 113 | ||
| ELISA | Water | Glyphosate | 20 - 160 ng/mL | 103 | |
| Wheat, Oats, Barley, Malt, Lentils | Glyphosate | >0.30 mg/kg | Acceptable |
Table 2: Comparison of Precision (Relative Standard Deviation - RSD %) Across Different Analytical Methods
| Method | Matrix | Analyte | Fortification Level | Precision (RSD %) | Citation |
| LC-MS/MS with Isotope Dilution (Glyphosate-¹³C,¹⁵N or similar) | Milk (Bovine & Human) | Glyphosate | 10, 25, 2,500 µg/L | ≤7.4 | |
| Urine (Human) | Glyphosate | 0.1, 2, 800 µg/L | ≤11.4 | ||
| Honey | Glyphosate | 5, 50, 150 µg/kg | 1.6 - 7.2 (Intra-day) | ||
| Unroasted Coffee Beans | Glyphosate | 0.48, 0.96, 2.4 mg/kg | ≤9 | ||
| HPLC-FLD | Drinking Water | Glyphosate | 1 - 20 µg/L | 2 - 18 | |
| Surface Water | Glyphosate | 2.5 - 60 µg/L | < 18 | ||
| ELISA | Water | Glyphosate | Not Specified | 10 - 19 | |
| Grain Matrices | Glyphosate | 0.075 mg/kg | Poor |
Table 3: Comparison of Limit of Quantitation (LOQ) Across Different Analytical Methods
| Method | Matrix | LOQ | Citation |
| LC-MS/MS with Isotope Dilution (Glyphosate-¹³C,¹⁵N or similar) | Milk | 10 µg/L | |
| Urine | 0.1 µg/L | ||
| Honey | 1 µg/kg | ||
| Unroasted Coffee Beans | 0.48 mg/kg | ||
| HPLC-FLD | Drinking Water | 1 µg/L | |
| Surface Water | 0.2 - 0.8 µg/L | ||
| ELISA | Water | 0.15 ng/mL (0.15 µg/L) |
Experimental Protocols
LC-MS/MS with Glyphosate-¹³C,¹⁵N Isotope Dilution
This method is considered the reference method for its high accuracy and selectivity.
a. Sample Preparation (General Procedure for Food Matrices)
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Glyphosate-¹³C,¹⁵N internal standard solution to the sample.
-
Extraction: Add an extraction solvent, typically an aqueous solution sometimes containing a chelating agent like EDTA and/or acid (e.g., acetic acid or formic acid). The mixture is then vigorously shaken or vortexed.
-
Protein Precipitation/Cleanup: For complex matrices like milk or cereals, a protein precipitation step (e.g., with acidic water) or a solid-phase extraction (SPE) cleanup (e.g., Oasis HLB) may be employed to remove interferences.
-
Centrifugation and Filtration: Centrifuge the sample to separate solids. The supernatant is then filtered through a 0.22 µm filter before analysis.
b. Instrumental Analysis
-
Chromatography: Liquid chromatography is performed using a column suitable for polar anionic pesticides, such as a mixed-mode, anion-exchange, or porous graphitic carbon column.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both native glyphosate and the Glyphosate-¹³C,¹⁵N internal standard, ensuring high selectivity.
Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)
This method requires derivatization to make the non-fluorescent glyphosate molecule detectable.
a. Sample Preparation and Derivatization
-
Extraction: Similar to the LC-MS/MS method, glyphosate is extracted from the sample using an aqueous solution.
-
Cleanup: A cleanup step using SPE may be necessary depending on the matrix complexity.
-
Derivatization: The extract is mixed with a borate buffer to adjust the pH, and then a derivatizing agent, typically 9-fluorenylmethylchloroformate (FMOC-Cl), is added. The reaction mixture is incubated to allow for the formation of the fluorescent glyphosate-FMOC derivative.
-
Extraction of Derivative: The derivatized glyphosate is then extracted from the aqueous solution using an organic solvent.
b. Instrumental Analysis
-
Chromatography: Reversed-phase HPLC is used to separate the glyphosate-FMOC derivative from other components.
-
Detection: A fluorescence detector is used for detection, with excitation and emission wavelengths set appropriately for the glyphosate-FMOC adduct (e.g., 270 nm excitation and 313 nm emission).
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid screening method based on antibody-antigen binding.
a. Assay Procedure (General)
-
Sample Preparation: Samples are typically diluted with a buffer provided in the kit.
-
Assay: The sample (or standard) is added to microplate wells coated with glyphosate-specific antibodies, along with a glyphosate-enzyme conjugate.
-
Competition: The free glyphosate in the sample and the glyphosate-enzyme conjugate compete for binding to the antibodies.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A substrate is added, which reacts with the bound enzyme conjugate to produce a color.
-
Measurement: The intensity of the color, which is inversely proportional to the glyphosate concentration in the sample, is measured using a microplate reader.
Mandatory Visualization
Caption: Workflow for Glyphosate Analysis using Isotope Dilution LC-MS/MS.
Conclusion
The data presented in this guide clearly demonstrates that for applications demanding the highest level of accuracy and precision, the isotope dilution method using Glyphosate-¹³C,¹⁵N coupled with LC-MS/MS is the superior choice. Its ability to intrinsically correct for analytical variability makes it an invaluable tool for researchers, scientists, and drug development professionals.
While alternative methods like HPLC-FLD and ELISA have their merits, particularly in terms of cost-effectiveness and throughput for screening purposes, they generally exhibit lower accuracy and precision. ELISA, in particular, can be prone to matrix interferences and may not be suitable for low-level quantification in complex matrices. The choice of method should, therefore, be guided by the specific requirements of the study, including the desired level of data quality, the complexity of the sample matrix, and the available resources.
References
- 1. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry [jstage.jst.go.jp]
- 2. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usrtk.org [usrtk.org]
A Researcher's Guide to Certified Reference Materials for Glyphosate-13C,15N
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glyphosate, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Glyphosate-13C,15N serves as an ideal internal standard, minimizing variations that can occur during sample preparation and analysis. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for this compound, supported by experimental data from various applications.
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound CRMs. The table below summarizes the key specifications for products from prominent vendors. It is important to note that performance data is often method-dependent and not from direct head-to-head comparative studies.
| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Format |
| Cambridge Isotope Laboratories, Inc. | CNLM-4666-1.2 | 2-¹³C, 99%; ¹⁵N, 98+%[1] | 96%[1] | 100 µg/mL in water[1] |
| Sigma-Aldrich (PESTANAL®) | 90479 | ≥99 atom% ¹³C, ≥98 atom% ¹⁵N | ≥99% (HPLC)[2] | Neat solid |
| LGC Standards | TRC-G765009 | Not specified | >95% (HPLC) | Neat solid |
| LABSTANDARD | Not specified | Not specified | Not specified | Solution (concentration not specified) |
| Shimadzu Chemistry & Diagnostics | C329 | 99% ¹³C, 98% ¹⁵N | ≥98.00 % | Not specified |
Performance Data from Published Methods
The following table presents performance metrics from studies that have utilized this compound as an internal standard. This data highlights the utility of these CRMs in achieving sensitive and accurate quantification of glyphosate in various matrices.
| Application Area | Matrix | Linearity Range | R² | LOD/LOQ | Recovery | Source |
| Food Analysis | Various food matrices | 1–100 ppb | >0.99 | Not specified | Not specified | |
| Human Biomonitoring | Urine | 0.1–100 ng/mL | >0.99 | MDL: 0.14 ng/mL, MQL: 0.48 ng/mL | 79.1–84.4% | |
| Environmental Analysis | Drinking Water | 10–200 ng/L | Not specified | LLOQ: 10 ng/L | 82-110% | |
| Forensic Toxicology | Plasma and Urine | Not specified | >0.98 | Not specified | 80.2-111% |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are summaries of experimental protocols from studies utilizing this compound CRMs.
Method 1: Analysis of Glyphosate in Food by LC-MS/MS
-
Sample Preparation (QuPPe Method):
-
Weigh the sample and add the this compound internal standard.
-
Add water according to the QuPPe method guidelines.
-
Add a volume of 0.1% formic acid in methanol equal to the total water content.
-
Centrifuge the sample.
-
Dilute the supernatant 1:1 with 0.1% formic acid in methanol for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity II bio-inert LC.
-
MS System: Agilent 6495A triple quadrupole LC/MS.
-
Column: A quaternary amine bound to a polyvinyl alcohol column was used for direct ion exchange separation.
-
Mobile Phase: Specific gradient not detailed, but high-density polyethylene mobile phase containers were used to reduce sodium.
-
Internal Standard Concentration: 20 ng/g (20 ppb).
-
Method 2: Analysis of Glyphosate in Human Urine by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Spike urine samples with this compound internal standard.
-
Perform solid-phase extraction (SPE) using cation-exchange and anion-exchange cartridges.
-
Elute the analytes and reconstitute in a suitable solvent for injection.
-
-
LC-MS/MS Conditions:
-
Instrumentation: Specifics not detailed in the abstract.
-
Key Feature: The method avoids the need for strong acidic mobile phases and derivatization steps.
-
Method 3: Direct Analysis of Glyphosate in Drinking Water by LC-MS/MS
-
Sample Preparation:
-
Transfer 15 mL of the water sample to a 50 mL plastic centrifuge tube.
-
Add Glyphosate-13C2,15N internal standard.
-
Add 200 µL of 2 g/L EDTA solution and mix.
-
Transfer an aliquot to a polypropylene vial for direct injection.
-
-
LC-MS/MS Conditions:
-
LC System: ACQUITY™ Premier UPLC™ System.
-
MS System: Xevo™ TQ Absolute Tandem Mass Spectrometer.
-
Column: Anionic Polar Pesticide Column.
-
Key Feature: This method is a direct analysis that avoids derivatization and solid-phase extraction.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of glyphosate using a labeled internal standard.
Caption: A typical workflow for glyphosate analysis using an internal standard.
This guide provides a foundational comparison of available this compound certified reference materials. Researchers should consider the specific requirements of their analytical method, including desired purity, format, and the level of certification needed, when selecting the most appropriate CRM for their studies. For the most accurate and up-to-date product specifications, it is always recommended to consult the certificates of analysis provided by the suppliers.
References
A Comparative Guide to Glyphosate Extraction Methods Using Isotope Dilution Mass Spectrometry
This guide provides a comparative analysis of different extraction methodologies for the quantification of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), using Glyphosate-13C,15N as an internal standard. The use of isotopically labeled internal standards is crucial for correcting matrix effects and variabilities in extraction efficiency, ensuring high accuracy and precision in complex matrices.[1] This document is intended for researchers, scientists, and professionals in drug development and food safety who are engaged in the analysis of polar pesticides.
The analysis of glyphosate presents significant challenges due to its high polarity, low volatility, and strong adsorption to various matrix components.[2][3] This guide compares three prevalent extraction techniques: Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), and the Quick Polar Pesticides Method (QuPPe), a variant of the QuEChERS methodology.
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below. All protocols presume the use of an appropriate isotopically labeled internal standard, such as Glyphosate-2-13C,15N, added prior to extraction to ensure accurate quantification.
Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency of solvent extraction. This method reduces extraction time and solvent consumption compared to traditional methods.
Protocol for Corn Flour Matrix:
-
Sample Preparation: Weigh 1.0 g of homogenized corn flour into an extraction cell. Fortify the sample with the this compound internal standard.
-
Extraction Solvent: Prepare a solution of 20% (v/v) methanol in water, acidified with 1% formic acid.
-
ASE Instrument Parameters:
-
Pressure: 1500 psi
-
Temperature: 80 °C
-
Static Cycles: 2
-
Static Time: 5 minutes per cycle
-
Flush Volume: 60%
-
Purge Time: 120 seconds
-
-
Post-Extraction: Collect the extract and dilute as necessary for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Solid-Phase Extraction (SPE)
SPE is a widely used sample cleanup and concentration technique that separates glyphosate from interfering matrix components based on its physical and chemical properties. Various sorbents can be employed, including polymeric reversed-phase (e.g., Oasis HLB) and ion-exchange cartridges.
General Protocol for Food and Urine Matrices:
-
Initial Extraction (if applicable): For solid samples like cereals, perform an initial solvent extraction. For liquid samples like urine, dilute with an appropriate buffer. Add the this compound internal standard.
-
Cartridge Conditioning: Condition an Oasis HLB (60 mg/3 mL) cartridge by passing methanol followed by reagent water.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or water to remove co-extracted interferences.
-
Elution: Elute the glyphosate and the internal standard from the cartridge using an appropriate solvent, such as methanol or an acidified organic solvent mixture.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Quick Polar Pesticides Method (QuPPe)
The QuPPe method is a high-throughput technique adapted from the original QuEChERS procedure, specifically designed for polar pesticides. It involves a single extraction followed by a cleanup step.
Protocol for Cereal Grains:
-
Sample Preparation: Weigh 5 g of homogenized grain sample into a 50 mL centrifuge tube. Add 10 mL of water and the this compound internal standard.
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Shake vigorously for 10 minutes.
-
Salting Out & Cleanup: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge. The use of a cleanup sorbent like Oasis PRiME HLB can be incorporated at this stage to remove lipids and other interferences.
-
Final Preparation: Take an aliquot of the supernatant (the acetonitrile/water layer) for direct injection or further dilution before LC-MS/MS analysis.
Data Presentation: Performance Comparison
The following table summarizes the performance of the different extraction methods based on published experimental data. The use of isotopically labeled internal standards was a common element in achieving this performance.
| Method | Matrix | Recovery (%) | LOD | LOQ | Precision (RSD%) | Reference |
| Accelerated Solvent Extraction (ASE) | Corn Flour | 109.19% | 0.1 µM | 0.2 µM | Not Specified | |
| Ultrasonication | Corn Flour | 93.12% | 0.1 µM | 0.2 µM | Not Specified | |
| Energized Dispersive Guided Extraction (EDGE) | Corn Flour | 41.5% - 58.5% | 0.1 µM | 0.2 µM | Not Specified | |
| Solid-Phase Extraction (SPE) - Oasis HLB | Soybean, Corn, Oat | 96% - 102% | Not Specified | 16 - 26 µg/kg | < 20% | |
| Solid-Phase Extraction (SPE) - Ion Exchange | Human Urine | 79.1% - 119% | 0.14 ng/mL | 0.48 ng/mL | 4% - 10% | |
| QuPPe (modified QuEChERS) | Cereals | Not Explicitly Stated | Not Specified | Not Specified | Not Specified | |
| Direct Injection (No Extraction) | Drinking Water | 82% - 110% (Trueness) | Not Specified | 10 ng/L | Not Specified |
Workflow and Logic Visualization
The following diagram illustrates the general analytical workflow for glyphosate determination, highlighting the integration points of the discussed extraction methods.
Caption: General workflow for glyphosate analysis using isotope dilution.
Conclusion
The choice of extraction method for glyphosate and AMPA is highly dependent on the sample matrix, required throughput, and available instrumentation.
-
Accelerated Solvent Extraction (ASE) and Ultrasonication provide excellent recovery rates for solid matrices like corn flour, with ASE offering the benefits of automation.
-
Solid-Phase Extraction (SPE) is a versatile and robust technique suitable for a wide range of matrices, from food to biological fluids, effectively removing interferences and yielding high recovery.
-
The QuPPe method is ideal for high-throughput screening of polar pesticides in food matrices, though it may require optimization for specific commodity types.
-
For cleaner matrices like drinking water, direct injection without extensive extraction may be feasible, offering the fastest analysis time.
In all cases, the incorporation of a stable, isotopically labeled internal standard like This compound is paramount for mitigating matrix effects and ensuring the accuracy and reliability of the final quantitative results.
References
A Comparative Guide to Chromatography Columns for the Analysis of Glyphosate and its Isotopically Labeled Standard
The accurate quantification of glyphosate, a widely used herbicide, is a significant analytical challenge due to its high polarity, amphoteric nature, and strong chelation properties. The use of stable isotopically labeled internal standards, such as Glyphosate-13C,15N, is crucial for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4][5] Since this compound is chemically identical to the native analyte, it co-elutes, and the primary goal of the chromatographic separation is to resolve it from matrix interferences and related polar compounds like its main metabolite, aminomethylphosphonic acid (AMPA).
Direct analysis of underivatized glyphosate on traditional reversed-phase columns is often unsuccessful due to poor retention. Consequently, several alternative chromatographic strategies have been developed. This guide provides a comparative overview of the performance of different chromatography columns and methodologies for this application, supported by experimental data to aid researchers in selecting the optimal approach for their needs. The main strategies include Reversed-Phase Liquid Chromatography (RPLC) with pre-column derivatization, and direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), or Mixed-Mode Chromatography (MMC).
Data Presentation: Performance Comparison of Chromatography Columns
The following table summarizes the performance of various columns and methods for the analysis of glyphosate and its internal standard. The key performance indicators include the chromatographic mode, column chemistry, and reported method performance.
| Chromatography Strategy | Column Example | Stationary Phase Chemistry | Typical Mobile Phase | Key Performance Characteristics | LOD/LOQ |
| Reversed-Phase with Derivatization (FMOC-Cl) | Accucore C18 | Octadecylsilane (C18) | A: Water/Methanol with Ammonium Formate & Formic Acid; B: Methanol/Acetonitrile | Good chromatographic separation and stability for the derivatized, less polar analyte. The derivatization step can be laborious. | LOQ in honey: 5 µg/kg |
| Hydrophilic Interaction (HILIC) | Poroshel 120 HILIC-Z | Zwitterionic stationary phase | A: Water with Formic Acid; B: Acetonitrile | Enables direct analysis of the polar analyte without derivatization. Performance is highly dependent on the initial percentage of water in the mobile phase. | Not specified in the provided context. |
| Ion-Exchange (IEC) / Ion Chromatography (IC) | Dionex AS24 | Anion exchange resin | Potassium Hydroxide (KOH) gradient | Allows for direct analysis with good selectivity for anionic compounds. High salt eluents can be less compatible with MS. | LOD in urine: 0.2-0.8 µg/L |
| Mixed-Mode (MMC) | Acclaim Trinity Q1 | Reversed-phase with weak anion-exchange and cation-exchange | A: Water; B: Ammonium Formate/Formic Acid buffer | Provides balanced retention for polar and ionic compounds, enabling direct injection with minimal sample prep. | LOQ in honey: 16 ng/g (ppb) |
| Mixed-Mode (MMC) | Restek Hybrid Ion-Exchange/HILIC | Hybrid ligand with ion-exchange and polar moieties | Not specified | Offers balanced retention, avoiding the need for high salt mobile phases while minimizing nonspecific binding. Robust over 500 injections. | Not specified in the provided context. |
| Specialty Polar Column | Waters Anionic Polar Pesticide (APP) | Diethylamine (DEA) functionalized stationary phase | Not specified in detail, but used for direct injection | Specifically designed for the analysis of polar pesticides like glyphosate, enabling direct analysis with good performance. | Allows determination well below 0.1 µg/L in drinking water. |
Experimental Workflows and Logical Relationships
The selection of a chromatographic method for glyphosate analysis dictates the overall experimental workflow. The primary decision point is whether to use a chemical derivatization step to alter the analyte's properties for compatibility with traditional reversed-phase columns or to employ a column capable of retaining the highly polar native compound.
Caption: Workflow for Glyphosate analysis comparing derivatization and direct analysis paths.
Experimental Protocols
Below are detailed methodologies for two common approaches: reversed-phase LC-MS/MS following derivatization and direct analysis using a mixed-mode column.
Protocol 1: Reversed-Phase LC with FMOC-Cl Derivatization
This method is adapted from procedures used for analyzing glyphosate in various matrices, such as water and honey. The derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) increases the hydrophobicity of glyphosate, allowing for excellent retention and separation on C18 columns.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample (e.g., 1 gram) with an aqueous solution, such as water containing EDTA and acetic acid.
-
pH Adjustment: Transfer an aliquot of the extract to a vial and adjust the pH to ~9 by adding a borate buffer solution.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Derivatization Reaction: Add the FMOC-Cl reagent (prepared in acetonitrile) to the sample. Vortex the mixture and allow it to react in the dark. The reaction converts the polar glyphosate and its internal standard into more nonpolar FMOC derivatives.
-
Quenching/Cleanup: After the reaction, the sample may be acidified or passed through a solid-phase extraction (SPE) cartridge to remove excess reagent and matrix components before injection.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: Accucore C18 column (2.1 × 100 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 95% water, 5% methanol, 5 mM ammonium formate, and 0.1% formic acid.
-
Mobile Phase B: Methanol/acetonitrile (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient is run to separate the FMOC-derivatives from other matrix components.
-
MS Detector: Tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor at least two precursor/product ion transitions for both the native glyphosate-FMOC derivative and the this compound-FMOC derivative for accurate quantification and confirmation.
Protocol 2: Direct Analysis with a Mixed-Mode Column
This method, adapted from a high-throughput procedure for honey, avoids the time-consuming derivatization step, simplifying the workflow.
1. Sample Preparation:
-
Extraction: Weigh 1 gram of the sample into a centrifuge tube.
-
Add an extraction solution of water containing ethylenediaminetetraacetic acid disodium salt and acetic acid.
-
Shake vigorously for five minutes.
-
Centrifuge the sample to pellet solids.
-
Internal Standard Spiking: Transfer the supernatant to a new tube and add the this compound internal standard solution.
-
The sample is now ready for direct injection without concentration or derivatization steps.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: Acclaim Trinity Q1 mixed-mode column (reversed-phase with weak anion-exchange and cation-exchange).
-
Mobile Phase A: Water.
-
Mobile Phase B: Ammonium formate/formic acid buffer (e.g., 50 mM, pH 2.9).
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Gradient: A step gradient is employed. Start with 100% Mobile Phase A to retain early-eluting polar compounds, then switch to 100% Mobile Phase B to elute glyphosate and related compounds. Finally, re-equilibrate the column with 100% Mobile Phase A.
-
Total Run Time: Approximately 10 minutes.
-
MS Detector: Tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor/product ion transitions for underivatized glyphosate and this compound.
References
- 1. fda.gov [fda.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
- 4. waters.com [waters.com]
- 5. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
Evaluating the Isotopic Purity of Commercially Available Glyphosate-¹³C,¹⁵N: A Comparative Guide
For researchers in drug development, environmental science, and agricultural studies, the isotopic purity of labeled compounds is paramount for accurate and reproducible experimental results. Glyphosate-¹³C,¹⁵N, a stable isotope-labeled version of the widely used herbicide, serves as a critical internal standard in mass spectrometry-based analyses. This guide provides an objective comparison of commercially available Glyphosate-¹³C,¹⁵N products, supported by established experimental protocols for isotopic purity verification.
Commercial Product Comparison
The isotopic purity of a labeled compound is a key performance indicator. Below is a summary of the stated isotopic purity for Glyphosate-¹³C,¹⁵N from prominent commercial suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed quantitative data.
| Supplier | Product Name | Stated Isotopic Purity |
| Sigma-Aldrich | Glyphosate-2-¹³C,¹⁵N | ≥98 atom % ¹⁵N, 99 atom % ¹³C[1][2] |
| Glyphosate-1,2-¹³C₂,¹⁵N | ≥98 atom % | |
| Cambridge Isotope Laboratories, Inc. (CIL) | Glyphosate (¹³C₃, 99%; ¹⁵N, 98%) | 99% ¹³C; 98% ¹⁵N[3] |
| Glyphosate (2-¹³C, 99%; ¹⁵N, 98+%) | 99% ¹³C; 98+% ¹⁵N | |
| LGC Standards | Glyphosate 1,2-¹³C₂,¹⁵N | Not specified on product page, CoA required. |
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Analysis by Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for assessing isotopic enrichment. The method involves separating the labeled compound from any unlabeled counterparts and other impurities, followed by mass analysis to determine the relative abundance of the isotopically labeled species.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the Glyphosate-¹³C,¹⁵N standard in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration.
-
Prepare a series of dilutions to establish a working concentration range suitable for the instrument's sensitivity.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with a polar-endcapping, is recommended.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., formic acid) is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for glyphosate.
-
Analysis Mode: Full scan mode is used to observe the entire mass spectrum, while Multiple Reaction Monitoring (MRM) can be used for targeted quantification of the labeled and unlabeled species.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is ideal for accurately resolving the isotopic peaks.
-
Data Acquisition: Acquire data across the expected mass-to-charge (m/z) range for both unlabeled glyphosate (m/z 168.02) and Glyphosate-¹³C,¹⁵N (expected m/z will vary based on the number of labeled atoms, e.g., m/z 171.03 for one ¹³C and one ¹⁵N).
-
-
Data Analysis:
-
Integrate the peak areas for the ion corresponding to Glyphosate-¹³C,¹⁵N and any observed unlabeled glyphosate.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Peak Area of Labeled Glyphosate / (Peak Area of Labeled Glyphosate + Peak Area of Unlabeled Glyphosate)] x 100
-
Isotopic Purity Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess their enrichment. Both ¹³C and ¹⁵N are NMR-active nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the Glyphosate-¹³C,¹⁵N standard in a deuterated solvent (e.g., D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The presence and integration of the signal corresponding to the labeled carbon will confirm its presence and enrichment.
-
¹⁵N NMR: Acquire a proton-decoupled ¹⁵N spectrum. Due to the lower gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time.
-
¹H NMR: A high-resolution ¹H NMR spectrum can also provide information about the isotopic labeling through the observation of coupling between protons and the ¹³C and ¹⁵N nuclei.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals of interest. For ¹³C NMR, compare the integral of the enriched carbon signal to that of a known internal standard or to the signals of any unlabeled species present.
-
The isotopic enrichment can be determined by comparing the signal intensity of the labeled nucleus to that of the corresponding nucleus in a natural abundance standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the isotopic purity of Glyphosate-¹³C,¹⁵N.
Caption: Experimental workflow for isotopic purity evaluation.
Signaling Pathway of Glyphosate (for context)
While not directly related to isotopic purity, understanding the mechanism of action of glyphosate is relevant for its application. Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms.
Caption: Glyphosate's inhibition of the shikimate pathway.
References
Safety Operating Guide
Proper Disposal of Glyphosate-13C,15N: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Glyphosate-13C,15N, an isotopically labeled form of the herbicide glyphosate. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety Considerations
This compound is labeled with stable, non-radioactive isotopes of Carbon (¹³C) and Nitrogen (¹⁵N). Therefore, no special precautions for radioactivity are required.[1] The disposal protocol is dictated by the chemical properties of glyphosate itself.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
In case of dust generation, use a NIOSH-approved respirator.
In Case of a Spill:
-
Isolate the spill area to prevent further contamination.
-
Wear appropriate PPE as listed above.
-
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[2]
-
Place the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
For large spills, dike the area to contain the spill.[2]
-
Clean the spill area with a suitable detergent and water.
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous chemical waste.[4]
-
Waste Characterization:
-
This compound, like its unlabeled counterpart, should be considered a hazardous waste. Although not specifically listed, it may exhibit characteristics of toxicity.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) office.
-
-
Containerization:
-
Use a dedicated, compatible, and properly sealed waste container. Plastic containers are generally preferred.
-
The container must be in good condition, with no cracks or leaks.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Harmful if swallowed," "Causes serious eye damage").
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials such as strong oxidizers and bases. Do not store in galvanized or unlined steel containers.
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time (typically 12 months for academic labs under Subpart K), contact your institution's EH&S office to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral Toxicity (Rat LD50) | > 5,000 mg/kg | |
| Dermal Toxicity (Rat LD50) | > 2,000 mg/kg | |
| Inhalation Toxicity (Rat LC50) | > 2.05 mg/L (4-hour) | |
| Eye Irritation (Rabbit) | Moderately irritating, may cause corneal injury | |
| Skin Irritation (Rabbit) | Non-irritating | |
| Satellite Accumulation Area (SAA) Limit | 55 gallons of hazardous waste | |
| SAA Acute Hazardous Waste Limit | 1 quart of liquid or 1 kg of solid |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols as defined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Specific institutional protocols may vary, and it is crucial to consult your organization's Laboratory Management Plan or Chemical Hygiene Plan.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Glyphosate-13C,15N
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Glyphosate-13C,15N. This stable isotope-labeled compound, while not radioactive, requires careful handling to protect personnel from potential chemical hazards and to maintain the isotopic integrity of the material.[1][2] This guide provides essential, immediate safety and logistical information, including a detailed operational plan and disposal procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for isotopically labeled and non-labeled glyphosate.[2][3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield worn over safety glasses are mandatory to prevent eye contact, as glyphosate can cause serious eye damage. |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable protective gloves. Nitrile gloves are a common recommendation for handling pesticides. |
| Body Protection | Protective Clothing | A lab coat or protective suit should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when handling the powder form where dust inhalation is possible, an approved supplied-air respirator should be used. |
Operational Plan for Safe Handling
This step-by-step plan outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be tightly sealed to prevent contamination and degradation. For long-term stability, refrigeration may be required; consult the manufacturer's specific storage temperature recommendations.
2. Preparation and Handling:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
PPE: Before handling, ensure all required PPE is donned correctly.
-
Weighing and Aliquoting: If working with a solid form, handle it carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible with the compound.
3. Experimental Use:
-
Contamination Prevention: Take care to avoid cross-contamination with unlabeled glyphosate or other chemicals, which could compromise the integrity of the isotopic label.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
